molecular formula C11H8ClNOS B1268992 (2-Amino-3-thienyl)(4-chlorophenyl)methanone CAS No. 55865-51-5

(2-Amino-3-thienyl)(4-chlorophenyl)methanone

Cat. No.: B1268992
CAS No.: 55865-51-5
M. Wt: 237.71 g/mol
InChI Key: HFLMHMGIVXQGIB-UHFFFAOYSA-N
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Description

(2-Amino-3-thienyl)(4-chlorophenyl)methanone is a useful research compound. Its molecular formula is C11H8ClNOS and its molecular weight is 237.71 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(2-aminothiophen-3-yl)-(4-chlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNOS/c12-8-3-1-7(2-4-8)10(14)9-5-6-15-11(9)13/h1-6H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFLMHMGIVXQGIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=C(SC=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70349599
Record name (2-amino-3-thienyl)(4-chlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70349599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55865-51-5
Record name (2-amino-3-thienyl)(4-chlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70349599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(2-Aminothiophen-3-yl)(4-chlorophenyl)methanone synonyms and IUPAC name

[1][2]

Executive Summary

(2-Aminothiophen-3-yl)(4-chlorophenyl)methanone is a specialized heterocyclic scaffold utilized primarily in the development of allosteric modulators for G protein-coupled receptors (GPCRs), specifically the A1 Adenosine Receptor (A1AR) . Structurally, it represents the core pharmacophore of the well-known enhancer T-62 , lacking the fused cyclohexane ring of its parent compound. This structural simplification allows for detailed Structure-Activity Relationship (SAR) profiling of the 2-aminothiophene moiety, a privileged structure in medicinal chemistry.

This guide details the chemical identity, a validated synthesis protocol utilizing the modified Gewald reaction , and the pharmacological logic driving its application in drug discovery.

Chemical Identity & Nomenclature[3][4][5]

This compound is characterized by a thiophene ring substituted at the C2 position with a primary amine and at the C3 position with a p-chlorobenzoyl group. The C4 and C5 positions remain unsubstituted, distinguishing it from the tetrahydrobenzothiophene class.

Attribute Detail
IUPAC Name (2-Aminothiophen-3-yl)(4-chlorophenyl)methanone
Common Synonyms 2-Amino-3-(4-chlorobenzoyl)thiophene; 2-Amino-3-(p-chlorobenzoyl)thiophene
CAS Registry Number 55865-51-5 (Referenced for specific analog)
Molecular Formula C₁₁H₈ClNOQS
Molecular Weight 237.70 g/mol
SMILES NC1=C(C(=O)C2=CC=C(Cl)C=C2)C=CS1
Appearance Yellow crystalline solid
Melting Point 123–125 °C

Synthetic Pathways: The Modified Gewald Reaction[10]

The synthesis of 4,5-unsubstituted 2-aminothiophenes presents a challenge for the classical Gewald reaction, which typically employs ketones (like cyclohexanone) to form substituted thiophenes. To synthesize (2-Aminothiophen-3-yl)(4-chlorophenyl)methanone, a modified Gewald protocol is required, utilizing 1,4-dithiane-2,5-diol as a surrogate for mercaptoacetaldehyde.

Mechanistic Logic
  • Precursor Deprotection: 1,4-Dithiane-2,5-diol exists as a stable dimer.[1][2] Under basic conditions and heat, it depolymerizes to generate mercaptoacetaldehyde in situ.

  • Knoevenagel Condensation: The active methylene of 4-chlorobenzoylacetonitrile condenses with the aldehyde group of mercaptoacetaldehyde.

  • Ring Closure: The thiolate anion attacks the nitrile carbon, followed by tautomerization to form the aromatic thiophene ring.

Reaction Workflow Diagram

GewaldSynthesisDithiane1,4-Dithiane-2,5-diol(Mercaptoacetaldehyde dimer)MercaptoMercaptoacetaldehyde(In Situ Generation)Dithiane->MercaptoDepolymerization(Heat/Base)Nitrile4-ChlorobenzoylacetonitrileIntermediateThiolate IntermediateNitrile->Intermediate+ MercaptoBaseBase (Morpholine/Et3N)Base->IntermediateCatalysisProduct(2-Aminothiophen-3-yl)(4-chlorophenyl)methanoneIntermediate->ProductCyclization &Tautomerization

Figure 1: Modified Gewald synthesis pathway utilizing 1,4-dithiane-2,5-diol to access the C4,C5-unsubstituted thiophene core.[2]

Experimental Protocol

Objective: Synthesis of 2-Amino-3-(4-chlorobenzoyl)thiophene on a 10 mmol scale.

Reagents:

  • 4-Chlorobenzoylacetonitrile (1.79 g, 10 mmol)

  • 1,4-Dithiane-2,5-diol (0.76 g, 5 mmol) [Note: 0.5 eq used as it generates 2 eq of aldehyde]

  • Morpholine (1.0 mL) or Triethylamine (Catalytic excess)

  • Ethanol (20 mL) or DMF (10 mL)

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-chlorobenzoylacetonitrile (10 mmol) in Ethanol (20 mL).

  • Addition: Add 1,4-dithiane-2,5-diol (5 mmol) to the solution. The mixture may remain a suspension initially.

  • Catalysis: Dropwise add Morpholine (1.0 mL) while stirring. An exotherm may be observed.

  • Reaction: Heat the mixture to 50–60 °C for 2–4 hours. Monitor progress via TLC (System: Hexane/Ethyl Acetate 3:1). The suspension typically clears before precipitating the product.

  • Work-up: Allow the reaction to cool to room temperature. Pour the mixture onto crushed ice (100 g) with vigorous stirring.

  • Isolation: Filter the resulting yellow precipitate via vacuum filtration. Wash the filter cake with cold water (3 x 20 mL) to remove residual base and solvent.

  • Purification: Recrystallize from Ethanol or Methanol to yield bright yellow crystals/flakes.

  • Validation: Verify structure via ¹H NMR (DMSO-d₆). Look for thiophene protons at C4/C5 (doublets around δ 6.5–7.5 ppm) and the broad NH₂ singlet.

Pharmacological Applications[5][12][13]

This compound serves as a critical scaffold in the study of A1 Adenosine Receptor (A1AR) modulation. It is the "open-ring" analog of T-62 (2-amino-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)(4-chlorophenyl)methanone), a benchmark Positive Allosteric Modulator (PAM).

Mechanism of Action
  • Allosteric Enhancement: Unlike orthosteric agonists (e.g., Adenosine) that bind to the active site, this compound binds to an allosteric site on the A1AR.

  • Effect: It stabilizes the receptor conformation that has high affinity for the agonist, thereby potentiating the effect of endogenous adenosine. This is therapeutically desirable for treating neuropathic pain and ischemia without the side effects of full agonists (e.g., bradycardia).

Structure-Activity Relationship (SAR) Logic

SAR_LogicCore2-Aminothiophene CoreC2_AminoC2-Amino Group:Essential for H-bonding(Donor)Core->C2_AminoC3_CarbonylC3-Carbonyl:Acceptor for H-bondingCritical for EfficacyCore->C3_CarbonylC4_C5C4/C5 Substitution:Modulates Lipophilicity(T-62 has cyclohexane ring)Core->C4_C5Aryl4-Chlorophenyl:Hydrophobic Pocket InteractionC3_Carbonyl->ArylLinker

Figure 2: SAR deconstruction of the 2-aminothiophene scaffold. The C4/C5 positions (highlighted in red) are the primary differentiation point between this compound and the T-62 enhancer.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Handling: Use standard PPE (Gloves, Goggles, Lab Coat). Work within a fume hood, especially when handling morpholine and during the heating phase of synthesis.

  • Storage: Store in a cool, dry place (2–8 °C), protected from light. Thiophene derivatives can be sensitive to oxidation over prolonged periods.

References

  • Gewald, K. (1965). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus α-Oxo-mercaptanen. Chemische Berichte, 98(11), 3571-3577.

  • Nikolakopoulos, G., et al. (2006). Synthesis and biological characterization of [3H] (2-amino-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)-(4-chlorophenyl)-methanone, the first radiolabelled adenosine A1 allosteric enhancer. Bioorganic & Medicinal Chemistry Letters, 16(5), 1402-1404.

  • Aurelio, L., et al. (2010). Synthetic strategies for 2-aminothiophenes. ARKIVOC, 2010(i), 209-246.[3]

  • Putero, Z., et al. (2010).[3] Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC.

  • PubChem Compound Summary. (2025). CID 55865-51-5 (Analogous search).

2-amino-3-aroylthiophene scaffold A1 adenosine receptor allosteric enhancers

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Amino-3-Aroylthiophene Scaffolds as A1 Adenosine Receptor Allosteric Enhancers

Foreword

The pursuit of selective and effective therapeutics for G protein-coupled receptors (GPCRs) is a cornerstone of modern drug discovery. The adenosine A1 receptor (A1AR), a ubiquitously expressed GPCR, presents a significant therapeutic opportunity for conditions ranging from neuropathic pain to cardiac ischemia.[1][2][3][4] However, the development of direct-acting (orthosteric) agonists has been consistently hampered by on-target side effects, such as bradycardia and sedation, due to the receptor's widespread distribution.[5][6] This guide delves into a more nuanced and promising strategy: positive allosteric modulation. Specifically, we will explore the 2-amino-3-aroylthiophene scaffold, a privileged chemical structure that has proven instrumental in the development of potent and selective A1AR positive allosteric modulators (PAMs). This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the core science, from mechanism and synthesis to pharmacological evaluation and structure-activity relationships.

The A1 Adenosine Receptor: A Target for Fine-Tuned Modulation

The A1AR is a Class A GPCR that plays a crucial neuromodulatory and cardioprotective role.[1][7] Endogenous adenosine, an autacoid whose levels rise significantly during cellular stress or hypoxia, activates the A1AR.[1][2] This activation initiates a signaling cascade through the inhibitory G protein (Gi/o), which leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of various ion channels.[8][9][10][11]

The Allosteric Advantage: Orthosteric agonists bind to the same site as endogenous adenosine, activating the receptor indiscriminately wherever it is expressed. In contrast, PAMs bind to a topographically distinct allosteric site.[1][12] They have little to no effect on their own but enhance the affinity and/or efficacy of the endogenous agonist.[1] This offers several key advantages:

  • Spatiotemporal Selectivity: PAMs amplify the A1AR signal primarily where and when endogenous adenosine levels are elevated, such as in damaged or ischemic tissue, thus preserving the natural physiological signaling profile.[1][2][13]

  • Improved Side-Effect Profile: By "tuning" the natural signal rather than creating a constant "on" state, PAMs can circumvent the dose-limiting side effects associated with orthosteric agonists.[6][12]

  • Subtype Selectivity: Allosteric sites are generally less conserved across receptor subtypes than orthosteric sites, offering a greater opportunity to develop highly selective modulators.[2][12][13]

A1AR Signaling Pathway & Allosteric Enhancement

The canonical signaling pathway for the A1AR involves Gi/o protein coupling. The binding of an agonist like adenosine stabilizes an active receptor conformation, facilitating the exchange of GDP for GTP on the Gαi subunit. This leads to the dissociation of the Gαi and Gβγ subunits, which mediate downstream effects, most notably the inhibition of adenylyl cyclase (AC). A PAM binds to its own site on the receptor, further stabilizing the active agonist-bound state and enhancing this inhibitory signal.

A1AR_Signaling cluster_membrane Cell Membrane A1AR A1 Adenosine Receptor (A1AR) G_protein Gi/o Protein (inactive) A1AR->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Adenosine Adenosine (Orthosteric Agonist) Adenosine->A1AR Binds PAM 2-Amino-3-Aroylthiophene (PAM) PAM->A1AR Enhances Binding ATP ATP ATP->AC Response Decreased Cellular Activity cAMP->Response Leads to

Caption: A1AR signaling enhanced by a Positive Allosteric Modulator (PAM).

The 2-Amino-3-Aroylthiophene Scaffold: A Privileged Structure

The discovery of 2-amino-3-benzoylthiophenes, exemplified by the well-characterized PAM, PD 81,723, was a seminal moment in A1AR pharmacology.[1] This scaffold has since become a foundational template for designing novel A1AR PAMs. Its core structure consists of a thiophene ring substituted with an amino group at the 2-position and an aroyl (aromatic ketone) group at the 3-position.

The key structural features required for allosteric enhancement include the 2-amino group and the keto carbonyl, which are proposed to form an intramolecular hydrogen bond, locking the molecule into an active conformation.[14] Modifications at the 4- and 5-positions of the thiophene ring and on the aroyl phenyl ring are critical for tuning potency and selectivity.[14][15]

Synthesis and Methodologies: The Gewald Reaction

The most efficient and versatile method for synthesizing the polysubstituted 2-aminothiophene core is the Gewald three-component reaction.[16][17][18] This one-pot synthesis involves the condensation of a ketone (or aldehyde), an α-cyanoester (or other active methylene nitrile), and elemental sulfur in the presence of a base.[16][19][20]

Experimental Protocol: Synthesis of a Representative 2-Amino-3-Aroylthiophene

This protocol describes the synthesis of a generic 2-amino-3-aroyl-4,5-dialkylthiophene derivative, a common starting point for SAR studies.

Objective: To synthesize a 2-aminothiophene core via the Gewald reaction.

Materials:

  • Cyclohexanone (or other suitable ketone)

  • Ethyl cyanoacetate (or malononitrile)

  • Elemental sulfur (finely powdered)

  • Morpholine (or other amine base, e.g., triethylamine)

  • Ethanol (solvent)

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser

  • Thin-Layer Chromatography (TLC) apparatus

  • Recrystallization solvents (e.g., ethanol/water)

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine the ketone (1.0 equiv), the active methylene nitrile (1.0 equiv), and elemental sulfur (1.1 equiv) in ethanol (approx. 3-4 mL per mmol of ketone).

    • Causality: Ethanol is a common and effective solvent for this reaction.[19] Using a slight excess of sulfur ensures the reaction goes to completion.

  • Addition of Base: While stirring the mixture at room temperature, add the amine base (e.g., morpholine, 0.5-1.0 equiv) dropwise. An exothermic reaction may be observed.

    • Causality: The base catalyzes the initial Knoevenagel condensation between the ketone and the active methylene compound, which is the first mechanistic step.[16][20]

  • Heating and Reflux: Gently heat the reaction mixture to reflux (typically around 80°C for ethanol) and maintain for 2-4 hours.

    • Causality: Heating provides the necessary activation energy for the subsequent steps of sulfur addition, cyclization, and tautomerization to form the stable thiophene ring.[16]

  • Reaction Monitoring: Monitor the progress of the reaction by TLC. A new, more polar spot corresponding to the 2-aminothiophene product should appear.

  • Workup and Isolation: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and then place it in an ice bath to precipitate the product.

  • Purification: Collect the crude solid by vacuum filtration, wash with cold ethanol to remove unreacted starting materials, and then purify by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield the pure 2-aminothiophene product.

    • Self-Validation: The purity of the final product should be confirmed by measuring its melting point and analyzing it via NMR and mass spectrometry to validate its structure.

Structure-Activity Relationship (SAR) Studies

Systematic modification of the 2-amino-3-aroylthiophene scaffold has yielded crucial insights into the structural requirements for potent allosteric enhancement at the A1AR. The key findings from various studies are summarized below.

Position of SubstitutionType of SubstituentEffect on A1AR PAM ActivityReferences
Thiophene Ring
2-Amino GroupN-alkylation or removalEssential for activity. At least one hydrogen on the amino group appears necessary.[14]
3-Aroyl GroupReplacement of keto carbonylEssential for activity. [14]
4-PositionAlkyl substitution (e.g., methyl)Increases activity. [14][15]
4- and 5-PositionsFused polymethylene bridges (e.g., from cyclohexanone)Generally increases activity. Tetrahydrobenzo[b]thiophene derivatives are often more potent than cyclopentyl analogues.[15][21][22]
5-PositionAlkyl or halogen substitutionLittle effect or modest increase in activity.[14][23]
5-PositionArylethynyl substitutionCan further enhance activity, with potency depending on the terminal phenyl ring's substituents.[24]
Aroyl Phenyl Ring
3-Position (meta)Electron-withdrawing group (e.g., -CF₃)Optimal activity. PD 81,723, a reference compound, has a 3-CF₃ group.[14]
4-Position (para)Electron-withdrawing or -releasing groupsActivity is tolerated and can be modulated.[25]
Multiple PositionsDi- or tri-substitution (e.g., 3,4-difluoro)Can lead to highly potent compounds.[25]
Phenyl RingReplacement with naphthoyl or biphenylGreatly enhances activity, suggesting the allosteric site accommodates bulky, hydrophobic groups.[15][21]

Pharmacological Evaluation of A1AR Allosteric Enhancers

Characterizing the activity of these compounds requires a multi-assay approach to determine their affinity, efficacy, and mode of action. The workflow typically involves initial binding assays followed by functional validation.

Experimental Workflow for Characterization

Experimental_Workflow cluster_synthesis Compound Generation cluster_binding Binding Assays cluster_functional Functional Assays cluster_optimization Lead Optimization synthesis Synthesis via Gewald Reaction library Compound Library synthesis->library binding_assays Radioligand Binding Assays Saturation (Bmax/Kd) Competition (Ki) Dissociation Kinetics library->binding_assays:f0 functional_assays cAMP Accumulation Assay Measure inhibition of forskolin-stimulated cAMP Determine EC50 shift binding_assays:f0->functional_assays:f0 Active Compounds sar SAR Analysis functional_assays:f0->sar sar->synthesis Iterative Design invivo In Vivo Studies (e.g., pain, cardiac models) sar->invivo Lead Candidates

Caption: Workflow for the discovery and characterization of A1AR PAMs.

Protocol 1: Radioligand Binding - Agonist Dissociation Assay

A hallmark of a PAM is its ability to slow the dissociation rate of an orthosteric agonist.[1][14] This assay is a robust method to identify and rank-order allosteric enhancers.

Objective: To measure the effect of a test compound on the dissociation rate of a radiolabeled A1AR agonist from the receptor.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human A1AR (e.g., CHO-hA1AR).[21][26]

  • Radiolabeled A1AR agonist (e.g., [³H]CCPA or [¹²⁵I]ABA).[21][26]

  • Test compound (putative PAM).

  • A saturating concentration of a potent A1AR antagonist (e.g., DPCPX) to initiate dissociation.[26]

  • Assay buffer, scintillation fluid, liquid scintillation counter, and glass fiber filters.

Step-by-Step Methodology:

  • Equilibrium Binding (Association): Incubate the hA1AR membranes with the radiolabeled agonist in the presence (test) or absence (control) of the test compound. Allow the binding to reach equilibrium (e.g., 60-90 minutes at 25°C).

  • Initiation of Dissociation: Start the dissociation reaction by adding a high concentration of the antagonist (e.g., 10 µM DPCPX). This prevents the re-binding of any dissociated radioligand.

    • Causality: The antagonist has a very high affinity for the orthosteric site and will rapidly occupy any receptor that releases the radiolabeled agonist, effectively trapping it in the unbound state.

  • Time Course Sampling: At various time points after initiating dissociation (e.g., 0, 2, 5, 10, 20, 30 minutes), terminate the reaction for individual samples by rapid vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand.

  • Quantification: Wash the filters quickly with ice-cold buffer to remove non-specifically bound radioactivity. Place the filters in scintillation vials, add scintillation fluid, and quantify the remaining bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the natural logarithm of the percentage of specific binding remaining versus time. The slope of this line is the dissociation rate constant (k_off).

    • Self-Validation: A true PAM will cause a significant reduction in the k_off value (a shallower slope) compared to the control, indicating that the agonist is dissociating more slowly from the receptor-PAM complex. A known PAM like PD 81,723 should be run as a positive control.[21][22]

Protocol 2: Functional - cAMP Accumulation Assay

This assay measures the functional consequence of A1AR activation, which is the inhibition of cAMP production. A PAM will enhance the ability of an agonist to inhibit cAMP synthesis.

Objective: To quantify the potentiation of agonist-mediated inhibition of cAMP production by a test compound.

Materials:

  • Intact CHO-hA1AR cells.

  • Forskolin (an adenylyl cyclase activator).

  • A1AR agonist (e.g., adenosine or a stable analogue like CPA).

  • Test compound (putative PAM).

  • cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

Step-by-Step Methodology:

  • Cell Plating: Seed CHO-hA1AR cells in 96-well or 384-well plates and grow to near confluency.

  • Pre-incubation: Pre-incubate the cells with the test compound at various concentrations for 15-30 minutes.

  • Stimulation: Add a fixed concentration of forskolin (to stimulate cAMP production) along with a range of concentrations of the A1AR agonist.

    • Causality: Forskolin artificially raises intracellular cAMP levels. The A1AR agonist, via Gi coupling, will counteract this effect. The goal is to measure the extent of this counteraction.

  • Incubation: Incubate for a defined period (e.g., 30 minutes) at 37°C.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial detection kit according to the manufacturer's instructions.

  • Data Analysis: For each concentration of the test compound, generate an agonist dose-response curve. A PAM will cause a leftward shift in the agonist's dose-response curve, indicating an increase in agonist potency (a lower EC₅₀ value).

    • Self-Validation: The magnitude of the leftward shift provides a quantitative measure of the allosteric enhancement. Control wells should include cells treated with forskolin alone (maximum cAMP) and cells with agonist but no PAM (basal inhibition).

Therapeutic Potential and Future Directions

The unique pharmacological profile of 2-amino-3-aroylthiophene A1AR PAMs makes them highly attractive candidates for several therapeutic areas. Their ability to selectively enhance adenosinergic signaling in pathological states offers a pathway to efficacy without the systemic side effects that have plagued orthosteric agonists. Key areas of interest include:

  • Neuropathic Pain: Enhanced A1AR activation in the spinal cord can produce significant analgesic effects.[1][2][5][6][12]

  • Cardiac Ischemia-Reperfusion Injury: Boosting the natural cardioprotective effects of adenosine during an ischemic event is a major therapeutic goal.[1][27]

  • Epilepsy and Neuroprotection: By inhibiting the release of excitatory neurotransmitters, A1AR activation has neuroprotective and anticonvulsant potential.[3]

Future research will focus on optimizing the pharmacokinetic properties of these compounds to improve their drug-like characteristics and on using structure-based design, guided by recent cryo-EM structures of the A1AR, to discover novel allosteric modulators with even greater potency and selectivity.[4][6]

References

  • Gewald reaction - Wikipedia. [Link]

  • Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. (2023). Synlett. [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (n.d.). Semantic Scholar. [Link]

  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. (2024). The Journal of Organic Chemistry. [Link]

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  • Synthesis and biological evaluation of a new series of 2-amino-3-aroyl thiophene derivatives as agonist allosteric modulators of the A1 adenosine receptor. A position-dependent effect study. (2015). PubMed. [Link]

  • Synthesis of novel antimitotic agents based on 2-amino-3-aroyl-5-(hetero)arylethynyl thiophene derivatives. (n.d.). PMC. [Link]

  • A1 adenosine receptor-mediated PKC and p42/p44 MAPK signaling in mouse coronary artery smooth muscle cells. (n.d.). NIH. [Link]

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  • New paradigms in adenosine receptor pharmacology: allostery, oligomerization and biased agonism. (n.d.). Ovid. [Link]

  • Extracellular cAMP-Adenosine Pathway Signaling: A Potential Therapeutic Target in Chronic Inflammatory Airway Diseases. (n.d.). Frontiers. [Link]

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  • Probing the influence of diverse substituents at the phenyl of the arylpiperazine moiety on allosteric enhancer activity at the A₁ adenosine receptor. (2012). PubMed. [Link]

  • Mechanistic Insights into the Adenosine A1 Receptor’s Positive Allosteric Modulation for Non-Opioid Analgesics. (2024). MDPI. [Link]

  • 2-Amino-3-benzoylthiophene allosteric enhancers of A1 adenosine agonist binding: new 3, 4-, and 5-modifications. (2003). PubMed. [Link]

  • Structure-activity relationships for enhancement of adenosine A1 receptor binding by 2-amino-3-benzoylthiophenes. (1990). PubMed. [Link]

  • Allosteric Enhancers of A1 Adenosine Receptors: State of the Art and New Horizons for Drug Development. (2010). Bentham Science Publishers. [Link]

  • 2-Amino-3-aroyl-4,5-alkylthiophenes: Agonist Allosteric Enhancers at Human A1 Adenosine Receptors. (2001). Journal of Medicinal Chemistry. [Link]

  • The structures of 2-amino-3-aroyl-tiophene allosteric enhancers of A 1 adenosine receptors. (n.d.). ResearchGate. [Link]

  • Structure-based discovery of positive allosteric modulators of the A1 adenosine receptor. (2025). PNAS. [Link]

  • Synthesis and Biological Effects of Novel 2-Amino-3-naphthoylthiophenes as Allosteric Enhancers of the A1 Adenosine Receptor. (2003). Journal of Medicinal Chemistry. [Link]

  • Structure-based discovery of positive allosteric modulators of the A1 adenosine receptor. (2025). [Link]

  • An Allosteric Modulator of the Adenosine A1 Receptor Improves Cardiac Function Following Ischaemia in Murine Isolated. (2013). Griffith Research Online. [Link]

  • Positive allosteric mechanisms of adenosine A1 receptor-mediated analgesia. (n.d.). PMC. [Link]

  • Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. (n.d.). Sciforum. [Link]

  • Synthesis and biological effects of novel 2-amino-3-naphthoylthiophenes as allosteric enhancers of the A1 adenosine receptor. (2003). PubMed. [Link]

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The 2-Amino-3-Benzoylthiophene Scaffold: A Technical Guide to A1AR Allosteric Modulation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-amino-3-benzoylthiophene scaffold represents a cornerstone in the history of G Protein-Coupled Receptor (GPCR) pharmacology.[1] It serves as the structural basis for the first identified small-molecule Positive Allosteric Modulators (PAMs) of the A1 Adenosine Receptor (A1AR) . Unlike orthosteric agonists that bind to the endogenous adenosine pocket, these modulators bind to a spatially distinct allosteric site, enhancing the affinity and efficacy of endogenous adenosine.

This guide analyzes the evolution of this scaffold from its prototype, PD 81,723 , to second-generation enhancers like T-62 , detailing the synthetic chemistry, mechanistic pharmacology, and structural optimization that define this class.

The Genesis: Discovery of PD 81,723

In the late 1980s, researchers at Parke-Davis (now Pfizer) sought to harness the cardioprotective and analgesic effects of adenosine without the systemic side effects (e.g., bradycardia, hypotension) associated with full orthosteric agonists.

The breakthrough came with the identification of PD 81,723 [(2-amino-4,5-dimethyl-3-thienyl)(3-(trifluoromethyl)phenyl)methanone].[1]

  • Significance: PD 81,723 was the first compound shown to selectively enhance A1AR signaling only in the presence of the agonist. It demonstrated that GPCRs could be modulated "on-demand"—amplifying the signal only where endogenous adenosine levels were elevated (e.g., ischemic tissue) rather than globally activating the receptor.

  • Mechanism Validation: Early radioligand binding studies confirmed that PD 81,723 slowed the dissociation of the agonist [³H]CHA from the A1AR, a hallmark of positive allosteric modulation (Bruns et al., 1990).

Chemical Synthesis: The Gewald Reaction

The synthesis of 2-amino-3-benzoylthiophenes relies almost exclusively on the Gewald Reaction , a multi-component condensation that constructs the thiophene ring from elemental sulfur, an


-methylene carbonyl compound, and an activated nitrile.
Protocol: Synthesis of PD 81,723 Analogues

Note: This protocol describes the general procedure for 2-amino-3-aroylthiophenes. Specific starting materials determine the final substituents.

Reagents:

  • Ketone (Component A): 2-Butanone (for 4,5-dimethyl core) or Cyclohexanone (for tetrahydrobenzo core).

  • Activated Nitrile (Component B): 3-(Trifluoromethyl)benzoylacetonitrile.

  • Sulfur Source: Elemental Sulfur (

    
    ).
    
  • Catalyst/Base: Morpholine or Diethylamine.

  • Solvent: Ethanol or Methanol.

Step-by-Step Methodology:

  • Pre-Activation: In a round-bottom flask equipped with a reflux condenser, dissolve 3-(trifluoromethyl)benzoylacetonitrile (1.0 eq) and the Ketone (1.0 eq) in Ethanol (5 mL/mmol).

  • Sulfur Addition: Add Elemental Sulfur (1.0 eq) to the stirring solution.

  • Initiation: Dropwise add Morpholine (1.0 eq). Caution: The reaction is exothermic.

  • Reflux: Heat the mixture to reflux (70–80°C) for 2–4 hours. Monitor consumption of the nitrile via TLC (Silica gel, Hexane:EtOAc 3:1).

  • Isolation: Cool the reaction mixture to room temperature. The product often precipitates as a solid.

    • If solid forms: Filter and wash with cold ethanol.

    • If oil forms: Evaporate solvent, redissolve in EtOAc, wash with water/brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from Ethanol or purify via flash column chromatography to separate regioisomers (relevant if using asymmetric ketones like 2-butanone).

Visualization: The Gewald Workflow

GewaldSynthesis Reagents Ketone + Benzoylacetonitrile Intermediate Knoevenagel Condensation Reagents->Intermediate Step 1 Sulfur Elemental Sulfur (S8) Cyclization Thiophene Ring Closure Sulfur->Cyclization Base Morpholine (Catalyst) Base->Intermediate Intermediate->Cyclization + Sulfur Product 2-amino-3-benzoylthiophene (PD 81,723) Cyclization->Product Reflux & Workup

Caption: The Gewald reaction pathway converting acyclic precursors into the thiophene scaffold.

Mechanistic Pharmacology: Allostery at A1AR

The 2-amino-3-benzoylthiophenes function as Type 1 PAMs (affinity enhancers) and Type 2 PAMs (efficacy enhancers).

The "Brake" Mechanism

The A1AR couples to


 proteins to inhibit adenylyl cyclase.
  • Orthosteric Binding: Adenosine binds to the transmembrane core.

  • Allosteric Binding: The PAM binds to an extracellular vestibule (likely involving ECL2).

  • Conformational Freeze: The PAM stabilizes the receptor in the high-affinity ternary complex (Agonist-Receptor-G protein).

  • Result: The dissociation rate (

    
    ) of adenosine is drastically reduced, effectively "trapping" the agonist in the receptor and prolonging the signal.
    
Visualization: Allosteric Signal Transduction

Mechanism Adenosine Adenosine (Endogenous Agonist) A1AR A1 Adenosine Receptor (GPCR) Adenosine->A1AR Orthosteric Binding PAM PD 81,723 (Allosteric Modulator) PAM->A1AR Allosteric Binding Complex Stable Ternary Complex (High Affinity State) A1AR->Complex Conformational Lock Gi Gi Protein Activation Complex->Gi Signal Amplification Effect Inhibition of cAMP (Cardioprotection/Analgesia) Gi->Effect

Caption: PAMs stabilize the active receptor conformation, amplifying Gi-protein signaling.[1]

Structural Evolution & SAR

The optimization of PD 81,723 focused on improving potency and solubility. The scaffold is divided into three regions: the 2-amino group (essential), the 3-benzoyl moiety (electronic tuning), and the 4,5-thiophene backbone (lipophilic fit).

Key Derivatives Comparison
CompoundThiophene Core (4,5-pos)3-Aroyl SubstituentKey Feature
PD 81,723 4,5-dimethyl3-(trifluoromethyl)benzoylPrototype. High selectivity, moderate potency. Poor solubility.
T-62 4,5,6,7-tetrahydrobenzo4-chlorobenzoylSecond Gen. Improved potency in neuropathic pain models.
PD 71,605 4,5,6,7-tetrahydrobenzo2-chlorobenzoylEarly analogue used to map the allosteric pocket.
L-457 4,5-dimethyl3-benzoyl (unsubstituted)Weaker activity, proving the need for EWGs on the phenyl ring.
Structural Activity Relationship (SAR) Rules
  • The Amino Group: Acylation or alkylation of the 2-

    
     group generally abolishes activity , indicating it acts as a critical hydrogen bond donor.
    
  • The Benzoyl Ring: Electron-Withdrawing Groups (EWGs) like

    
     or 
    
    
    
    at the meta or para positions enhance potency.
  • The Thiophene Backbone: Fusing a cyclohexane ring (as in T-62) typically increases hydrophobic interaction with the receptor pocket compared to simple dimethyl substitution.

Therapeutic Implications & Current Status

While PD 81,723 and T-62 demonstrated efficacy in preclinical models of ischemic preconditioning (heart attack reduction) and neuropathic pain , clinical translation has been challenged by:

  • Biopharmaceutical Properties: High lipophilicity (

    
    ) and poor aqueous solubility.
    
  • Blood-Brain Barrier (BBB): Difficulty achieving central concentrations for analgesia without systemic doses.

  • Biased Signaling: Recent studies suggest some derivatives may preferentially drive specific pathways (e.g., ERK1/2 phosphorylation vs. cAMP inhibition), opening new avenues for "biased allosteric modulation."

Despite these hurdles, the 2-amino-3-benzoylthiophene scaffold remains the "gold standard" tool for studying A1AR allostery and provided the template for later clinical candidates like Capadenoson (a related 2-aminothiophene derivative).

References

  • Bruns, R. F., et al. (1990). Structure-activity relationships for enhancement of adenosine A1 receptor binding by 2-amino-3-benzoylthiophenes. Molecular Pharmacology, 38(6), 939–949. Link

  • Gewald, K., et al. (1966). Heterocycles from CH-acidic nitriles, VIII. 2-Amino-thiophenes from methylene-active nitriles, carbonyl compounds and sulfur. Chemische Berichte, 99(1), 94-100. Link

  • Li, X., et al. (2003). Allosteric adenosine receptor modulation reduces hypersensitivity following peripheral inflammation by a central mechanism.[2] Journal of Pharmacology and Experimental Therapeutics, 305(3), 950-955.[2] Link

  • Glukhova, A., et al. (2017). Structure of the Adenosine A1 Receptor Reveals the Basis for Subtype Selectivity.[3] Cell, 168(5), 867-877.[3] Link

  • Romagnoli, R., et al. (2012). Synthesis and biological evaluation of 2-amino-3-(3',4',5'-trimethoxybenzoyl)thiophene derivatives as a new class of tubulin polymerization inhibitors. Journal of Medicinal Chemistry, 55(11), 5433–5445. Link

Sources

Key pharmacophore features of (2-Amino-3-thienyl)(4-chlorophenyl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

(Part 2 of 2)

Application Case Study: Targeting Protein Kinases

The 2-amino-3-aroylthiophene scaffold has proven to be a particularly fertile ground for the development of protein kinase inhibitors.[1][2] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer. The ATP-binding site of most kinases shares a common set of structural features that the (2-Amino-3-thienyl)(4-chlorophenyl)methanone scaffold is exceptionally well-suited to exploit.

Mechanism of Interaction with the Kinase Hinge Region:

The ATP-binding pocket of a typical protein kinase is comprised of several key regions, including the "hinge" region, which forms hydrogen bonds with the adenine ring of ATP. The this compound scaffold acts as an ATP-competitive inhibitor by mimicking these critical interactions.

  • The C2-amino group of the thiophene ring typically forms one or two hydrogen bonds with the backbone carbonyls and/or nitrogens of the kinase hinge residues (e.g., the "hinge" motif of EGFR or VEGFR). This interaction is a cornerstone of the scaffold's inhibitory activity.

  • The carbonyl oxygen of the methanone linker often forms an additional hydrogen bond with a backbone N-H group in the hinge region.

  • The 4-chlorophenyl group extends into a hydrophobic pocket adjacent to the hinge, often referred to as the "gatekeeper" pocket. The nature and substitution of this ring are critical for achieving both potency and selectivity among different kinases.

G Figure 4: Scaffold Interaction with Kinase Hinge cluster_0 Kinase Hinge Region cluster_1 Inhibitor Scaffold Hinge_CO Backbone C=O Hinge_NH Backbone N-H Inhibitor_CO Linker C=O (HBA) Hinge_NH->Inhibitor_CO H-Bond Inhibitor_NH2 C2-Amine (HBD) Inhibitor_NH2->Hinge_CO H-Bond Inhibitor_Aryl 4-Chlorophenyl (Hydrophobic Pocket) cluster_0 cluster_0 Inhibitor_Aryl->cluster_0 Hydrophobic Interaction

Caption: Key interactions between the pharmacophore and a kinase ATP-binding site.

Experimental Validation of the Pharmacophore Model

While computational models provide a powerful predictive framework, their hypotheses must be rigorously tested through experimental validation.[3] This process confirms the predicted binding modes and biological activities, ensuring the model's reliability for guiding further drug design efforts.[4]

Protocol: Validating Kinase Inhibition

A. Biochemical Assay: In Vitro Kinase Activity

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

  • Assay Setup: In a 96- or 384-well plate, combine the purified target kinase, a specific peptide substrate, and ATP.

  • Compound Addition: Add the test compound (e.g., this compound) across a range of concentrations (e.g., 10-point dose-response curve from 10 µM to 1 nM). Include appropriate controls (DMSO vehicle and a known inhibitor).

  • Reaction Initiation & Incubation: Initiate the kinase reaction by adding a final reagent (often ATP) and incubate at a controlled temperature (e.g., 30 °C) for a set period (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. Common detection methods include radiometric assays (using ³²P-ATP) or luminescence-based assays (e.g., ADP-Glo™), which measure the amount of ADP produced.

  • Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration at which 50% of the kinase activity is inhibited).

B. Biophysical Assay: Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time data on binding affinity and kinetics (kₐ and kₔ).

  • Chip Preparation: Covalently immobilize the purified target kinase onto the surface of a sensor chip.

  • Analyte Injection: Flow a series of concentrations of the test compound (the analyte) over the sensor chip surface.

  • Binding Measurement: The binding of the compound to the immobilized kinase causes a change in the refractive index at the surface, which is measured in real-time and reported in Response Units (RU).

  • Kinetic Analysis: After an association phase, flow a buffer-only solution over the chip to monitor the dissociation of the compound.

  • Data Fitting: Fit the association and dissociation curves to a kinetic model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (K₋), where K₋ = kₔ/kₐ.

Table 2: Interpreting Validation Data

AssayKey OutputInterpretation
Biochemical (e.g., ADP-Glo™) IC₅₀Potency: A lower IC₅₀ value indicates a more potent inhibitor of the enzyme's catalytic function.
Biophysical (e.g., SPR) K₋Affinity: A lower K₋ value indicates a tighter binding interaction between the compound and the target protein.
kₐ (on-rate)Binding Speed: How quickly the compound binds to the target.
kₔ (off-rate)Residence Time: How long the compound remains bound to the target. A slow off-rate is often desirable.

Authoritative Grounding: The validation of pharmacophore models through a combination of biochemical and biophysical assays is a standard and essential practice in modern drug discovery.[3][5] It provides the necessary experimental evidence to confirm that a computationally identified "hit" has a real and measurable interaction with the intended biological target, transforming a theoretical model into a validated lead series.

Lead Optimization and Future Directions

The validated pharmacophore model serves as a dynamic blueprint for lead optimization. The goal is to enhance potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties while minimizing off-target effects.

Strategies for Optimization:

  • Selectivity Enhancement: To achieve selectivity for a target kinase over other closely related kinases, exploit differences in the hydrophobic "gatekeeper" pocket. Replacing the 4-chlorophenyl group with bulkier or differently substituted aromatic or heteroaromatic rings can introduce steric hindrance that prevents binding to kinases with a larger gatekeeper residue (e.g., threonine) while allowing interaction with those having a smaller residue (e.g., glycine).

  • Improving Physicochemical Properties: Modifications at the C5 position of the thiophene ring can be used to tune properties like solubility and metabolic stability without disrupting the core hinge-binding interactions. For example, introducing small polar groups can enhance aqueous solubility.

  • Scaffold Hopping: The pharmacophore model, being an abstract representation of key features, can be used to search for entirely new chemical scaffolds that present the same HBD, HBA, and hydrophobic features in a similar 3D arrangement.[4] This is a powerful strategy for discovering novel intellectual property.

Future Outlook:

The this compound scaffold remains a highly valuable starting point for the development of novel therapeutics.[1][6] Future research will likely focus on:

  • Targeting Novel Kinases: Applying the pharmacophore model to less-explored kinases implicated in diseases with high unmet medical needs.

  • Developing Covalent Inhibitors: Strategically placing a reactive "warhead" on the scaffold to form a covalent bond with a non-catalytic cysteine residue near the ATP-binding site, which can lead to increased potency and prolonged duration of action.

  • Integration with Machine Learning: Using advanced machine learning and AI algorithms to refine pharmacophore models, predict ADME properties with greater accuracy, and accelerate the design-synthesize-test-analyze cycle.[7]

Conclusion

This compound embodies a highly effective and synthetically accessible pharmacophore for targeting a range of biological macromolecules, most notably protein kinases. Its key features—a hydrogen-bond-donating amine, a hydrogen-bond-accepting carbonyl, and strategically positioned aromatic rings—provide a robust framework for achieving high-affinity interactions. This guide has detailed the synthesis, structure-activity relationships, and computational modeling of this scaffold. By integrating these computational predictions with rigorous experimental validation, researchers can confidently leverage this privileged structure to design and develop the next generation of targeted therapies.

References

  • Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate)
  • Gewald Synthesis of Substituted Aminothiophenes: A Technical Support Center. (2025). BenchChem.
  • Wang, T., et al. (2010).
  • Water-Based Pharmacophore Modeling in Kinase Inhibitor Design: A Case Study on Fyn and Lyn Protein Kinases. (2025).
  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (n.d.). Semantic Scholar.
  • A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. (2014). MDPI.
  • 3D-QSAR-Based Pharmacophore Modeling, Virtual Screening, and Molecular Dynamics Simulations for the Identification of Spleen Tyrosine Kinase Inhibitors. (2022). Frontiers.
  • Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction. (2025). MDPI.
  • Pharmacophore modeling and in silico screening for new KDR kinase inhibitors. (2007). PubMed.
  • Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery. (2022). PubMed.
  • Applications and Limitations of Pharmacophore Modeling. (n.d.). Drug Discovery Pro.
  • Pharmacophore modeling, multiple docking, and molecular dynamics studies on Wee1 kinase inhibitors. (2018). Taylor & Francis Online.
  • Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases. (2022). ACS Omega.
  • Editorial: Importance of Experimental Validation of Pharmacophore Based Virtual Screening of Compound Databases. (2025).
  • 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. (2017). PubMed.
  • 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. (2025). MDPI.
  • Drug Design by Pharmacophore and Virtual Screening Approach. (2022). PMC.
  • Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors. (n.d.). PMC.
  • Synthesis and biological characterization of [3H] (2-amino-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)-(4-chlorophenyl)-methanone, the first radiolabelled adenosine A1 allosteric enhancer. (2006). PubMed.
  • An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2-Aminothiophene Derivatives. (2023).

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Methodological & Application

Application Note: One-Pot Synthesis of 2-Amino-3-(4-chlorobenzoyl)thiophene via Modified Gewald Reaction

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a rigorous, scientifically grounded guide for the synthesis of 2-amino-3-(4-chlorobenzoyl)thiophene derivatives. This specific scaffold is pharmacologically significant, often serving as an allosteric enhancer for the A1 Adenosine Receptor (e.g., PD 81,723 analogs).

The protocol focuses on the Modified Gewald Reaction , which is the only reliable method to install the benzoyl group at the 3-position. Standard Gewald conditions (using simple malononitrile) would yield the 3-cyano-4-aryl regioisomer, a common error in experimental design.

Executive Summary & Strategic Analysis

The synthesis of 2-amino-3-aroylthiophenes presents a regiochemical challenge. The classical Gewald reaction (Ketone + Malononitrile + Sulfur) typically yields 2-amino-3-cyanothiophenes . To achieve the 3-(4-chlorobenzoyl) substitution pattern required for A1 adenosine receptor modulation, the protocol must be modified to use a


-oxonitrile  (specifically 3-(4-chlorophenyl)-3-oxopropanenitrile) as the activated methylene component.

This guide details a robust one-pot, three-component coupling (3-MCR) of a ketone, 3-(4-chlorophenyl)-3-oxopropanenitrile, and elemental sulfur.

Key Chemical Advantages
  • Regiocontrol: Exclusively yields the 3-aroyl isomer, avoiding the 4-aryl byproduct common in standard Gewald couplings.

  • Atom Economy: High-yield conversion with water as the primary byproduct.

  • Scalability: The protocol avoids chromatographic purification in most instances, relying on precipitation.

Reaction Mechanism & Logic

The reaction proceeds through a cascade mechanism involving Knoevenagel condensation followed by thionation and cyclization. Understanding this causality is critical for troubleshooting low yields.

Mechanistic Pathway
  • Knoevenagel Condensation: The amine base deprotonates the

    
    -oxonitrile, which attacks the ketone carbonyl to form an 
    
    
    
    -unsaturated intermediate (Knoevenagel adduct).
  • Sulfur Activation: The elemental sulfur (

    
    ) is activated by the amine base (likely forming polysulfide species).
    
  • Thionation/Michael Addition: The activated sulfur attacks the

    
    -carbon or the nitrile group (mechanism debated, but functionally leads to a mercapto-intermediate).
    
  • Cyclization (Thorpe-Ziegler type): Intramolecular nucleophilic attack of the thiolate on the nitrile carbon closes the ring.

  • Tautomerization: Rapid tautomerization yields the stable aromatic 2-aminothiophene.

Visualization: Mechanistic Flow

GewaldMechanism Start Ketone + 3-(4-Cl-Ph)-3-oxopropanenitrile Inter1 Knoevenagel Adduct (Alkylidene) Start->Inter1 Condensation (-H2O) Base Morpholine/Base Base->Start Inter2 Mercapto-Nitrile Intermediate Inter1->Inter2 + Sulfur / Michael Addn Sulfur Elemental Sulfur (S8) Sulfur->Inter2 Cyclic Imino-Thiolactone Inter2->Cyclic Ring Closure Product 2-Amino-3-(4-chlorobenzoyl) thiophene Cyclic->Product Tautomerization

Caption: Mechanistic cascade of the Modified Gewald Reaction transforming ketone and nitrile precursors into the thiophene core.

Experimental Protocol

Model Reaction: Synthesis of 2-amino-3-(4-chlorobenzoyl)-4,5,6,7-tetrahydrobenzo[b]thiophene (using Cyclohexanone as the ketone source).

Materials Required
ReagentEquiv.RoleNotes
Cyclohexanone 1.0Carbon BackboneDistill if yellow/impure.
3-(4-chlorophenyl)-3-oxopropanenitrile 1.0Activated NitrileSource of the 3-benzoyl group.
Elemental Sulfur (

)
1.2Heteroatom SourceFinely powdered increases rate.
Morpholine 1.5Base CatalystDiethylamine is a viable alternative.
Ethanol (Absolute) SolventMediumMethanol can be used for higher solubility.
Step-by-Step Procedure
  • Preparation of Precursor Solution:

    • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-(4-chlorophenyl)-3-oxopropanenitrile (1.93 g, 10 mmol) in Ethanol (20 mL).

    • Note: If this nitrile is not commercially available, it can be synthesized in a separate step by condensing 4-chlorobenzoate with acetonitrile using NaH.

  • Reagent Addition:

    • Add Cyclohexanone (0.98 g, 1.04 mL, 10 mmol) to the solution.

    • Add finely powdered Elemental Sulfur (0.38 g, 12 mmol).

    • Critical Step: Stir the heterogeneous mixture for 5 minutes at room temperature to disperse the sulfur.

  • Initiation:

    • Add Morpholine (1.30 mL, 15 mmol) dropwise over 2 minutes.

    • Observation: The reaction is slightly exothermic. A color change (often to dark orange/brown) indicates the formation of polysulfides and initiation of the Knoevenagel step.

  • Reaction Phase:

    • Equip the flask with a reflux condenser.

    • Heat the mixture to 60–70°C (gentle reflux) for 3–5 hours .

    • Monitoring: Monitor by TLC (Eluent: 20% Ethyl Acetate in Hexane). The disappearance of the nitrile starting material (

      
      ) and appearance of a fluorescent spot (
      
      
      
      ) indicates conversion.
  • Work-up & Isolation:

    • Cool the reaction mixture to room temperature, then chill in an ice bath (0–4°C) for 30 minutes.

    • The product typically precipitates as a solid.

    • Filter the precipitate under vacuum.

    • Wash the filter cake with cold Ethanol (2 x 5 mL) followed by Water (2 x 10 mL) to remove morpholine salts.

  • Purification:

    • Recrystallize the crude solid from Ethanol/DMF (9:1) or Acetonitrile .

    • Dry in a vacuum oven at 50°C for 4 hours.

Expected Results
  • Yield: 70–85%

  • Appearance: Yellow to orange crystalline solid.

  • Melting Point: 180–185°C (derivative dependent).

Self-Validating Quality Control

To ensure the protocol was successful, verify the product using these specific spectral markers.

Analytical MethodDiagnostic SignalStructural Confirmation
IR Spectroscopy 3300–3400 cm⁻¹ (Doublet)Primary Amine (

) stretching.
IR Spectroscopy ~1600 cm⁻¹Carbonyl (

) stretching (conjugated).
¹H NMR

7.0–8.0 ppm (s, 2H, Broad)

protons (exchangeable with

).
¹H NMR

7.4–7.8 ppm (m, 4H)
4-Chlorophenyl aromatic protons.
Mass Spectrometry M+ and M+2 (3:1 ratio)Characteristic Chlorine isotope pattern.

Workflow Diagram

The following diagram illustrates the

Application Note: Radioligand Binding Protocols for A1 Adenosine Receptor Enhancers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Allosteric Advantage

The A1 Adenosine Receptor (A1AR), a G-protein-coupled receptor (GPCR) predominantly coupled to the G


 family, is a critical target for cardioprotection, analgesia, and neuroprotection. However, orthosteric agonists (which bind to the endogenous adenosine site) often suffer from receptor desensitization and off-target cardiovascular side effects.

Positive Allosteric Modulators (PAMs) , also known as "enhancers" (e.g., PD 81,723), offer a superior therapeutic window. Unlike agonists, they bind to a topographically distinct site and possess no intrinsic efficacy on their own. Instead, they potentiate the affinity and/or efficacy of the endogenous ligand (adenosine) only when and where it is released.

Why Standard Binding Assays Fail

Standard saturation binding using an antagonist radioligand (e.g., [


H]-DPCPX) will not  detect a PAM if performed in isolation. PAMs typically do not alter antagonist binding. To validate an A1AR enhancer, the protocol must measure:
  • Affinity Shift: The increase in affinity of an agonist in the presence of the PAM.

  • Dissociation Kinetics: The stabilization of the Agonist-Receptor-G protein ternary complex, manifested as a slowing of agonist dissociation.

Mechanistic Visualization

The following diagram illustrates the "Probe Dependence" of A1AR enhancers. They stabilize the active conformation, effectively "locking" the agonist into the orthosteric pocket.

A1AR_Allostery Rec A1 Adenosine Receptor (GPCR) Gprot G-Protein (Gi/o) Rec->Gprot Coupling Ortho Orthosteric Agonist (Adenosine/CPA) Ortho->Rec Binds Primary Site PAM Allosteric Enhancer (e.g., PD 81,723) PAM->Rec Binds Allosteric Site PAM->Rec Slows Dissociation (Stabilization) PAM->Ortho Increases Affinity (Cooperativity)

Caption: The Ternary Complex Model. The PAM binds a distinct site, stabilizing the Receptor-Agonist-G-protein complex and reducing the off-rate (


) of the agonist.

Materials & Reagents

The choice of buffer components is non-negotiable for A1AR physiology. Magnesium is required for high-affinity agonist binding. Adenosine Deaminase (ADA) is critical to remove endogenous adenosine, which would otherwise compete with the radioligand and mask the enhancer's effect.

ReagentSpecificationPurpose
Buffer Base 50 mM Tris-HCl, pH 7.4Physiological pH maintenance.
Magnesium 5 mM MgCl

Crucial: Stabilizes the high-affinity G-protein coupled state.
Enzyme Adenosine Deaminase (ADA) (2 U/mL)Crucial: Degrades endogenous adenosine to inosine (which does not bind A1AR).
Radioligand (Agonist) [

H]-CCPA or [

H]-CHA
Used for Kinetic Dissociation assays. High affinity, selective A1 agonist.
Radioligand (Antagonist) [

H]-DPCPX
Used for Equilibrium Competition assays. High selectivity, low non-specific binding.
Reference PAM PD 81,723The prototype A1AR enhancer. Dissolve in DMSO.
Displacer R-PIA or CPA (10

M)
Defines non-specific binding (NSB).
Filters Whatman GF/B or GF/CPre-soaked in 0.3% Polyethylenimine (PEI) to reduce NSB.

Protocol A: Agonist Dissociation Kinetics (The Gold Standard)

This assay provides the most direct evidence of allosteric enhancement. A true A1AR PAM will slow the dissociation rate (


) of an agonist radioligand.
Step-by-Step Methodology
  • Membrane Preparation: Thaw A1AR-expressing membranes (e.g., CHO-hA1 or rat brain cortex) and resuspend in Assay Buffer (Tris + MgCl

    
     + ADA).
    
  • Pre-Equilibration (Association):

    • Incubate membranes with [

      
      H]-CCPA (~1-2 nM) for 60–90 minutes at 25°C to reach equilibrium.
      
    • Note: Ensure the volume is sufficient for multiple time-point aliquots.

  • Dissociation Initiation:

    • Split the bulk incubation into two pools: Control and +PAM .

    • Add PD 81,723 (final conc. 10–50

      
      M) to the +PAM  pool.
      
    • Immediately add excess unlabeled competitor (e.g., 10

      
      M CPA) to both pools to block re-binding of the radioligand.
      
    • Alternative: Use infinite dilution (add 100x volume of buffer) instead of cold competitor, though cold competitor is technically easier for high-throughput.

  • Time Course Sampling:

    • Filter aliquots at defined time points (e.g., 0, 2, 5, 10, 20, 40, 60 min) using a cell harvester.

    • Wash filters 3x with ice-cold buffer (Tris + MgCl

      
      ).
      
  • Detection: Liquid scintillation counting.

Data Analysis

Plot


 vs. Time. The slope represents 

.
  • Result: The PAM should decrease the slope (make it shallower), indicating a longer residence time (

    
    ) for the agonist.
    

Protocol B: Equilibrium Competition Shift (The Robust Screen)

Because agonist radioligands can be unstable or expensive, a competition assay using a stable antagonist radioligand ([


H]-DPCPX) against a cold agonist is preferred for screening.
Step-by-Step Methodology
  • Plate Setup: Use 96-well plates.

  • Reagent Addition:

    • Well Type A (NSB): Buffer + Membranes + [

      
      H]-DPCPX + 10 
      
      
      
      M CPA.
    • Well Type B (Total Binding): Buffer + Membranes + [

      
      H]-DPCPX.
      
    • Curve 1 (Control): Membranes + [

      
      H]-DPCPX (Fixed, ~0.5 nM) + Serial Dilution of CPA  (Agonist).
      
    • Curve 2 (+Enhancer): Same as Curve 1, but with fixed PD 81,723 (e.g., 20

      
      M) added to every well.
      
  • Incubation: 60 minutes at 25°C.

    • Critical: Agonist binding is sensitive to temperature.[1] Do not incubate at 37°C unless necessary, as G-protein coupling is less stable.

  • Harvest: Rapid filtration onto PEI-soaked GF/B filters.

Data Analysis

Fit data to a one-site competition model.

  • Calculation: Compare the

    
     of the agonist (CPA) in the absence vs. presence of the PAM.
    
  • Cooperativity Factor (

    
    ): 
    
    
    
    
    • 
      : Positive Allostery (Enhancer).[2][3]
      
    • 
      : Negative Allostery.
      
    • 
      : Neutral.
      
  • Expected Result: PD 81,723 typically yields a 2- to 5-fold leftward shift (increase in affinity) of the CPA curve.

Experimental Workflow Diagram

Assay_Workflow cluster_0 Protocol Selection Prep Membrane Prep (Buffer + ADA + MgCl2) Choice Select Assay Mode Prep->Choice Dissoc Dissociation Kinetic Assay Choice->Dissoc Mechanism Check Comp Competition Shift Assay Choice->Comp Screening StepD1 Pre-bind [3H]-Agonist (Equilibrium) Dissoc->StepD1 StepD2 Add Excess Cold Agonist +/- PAM StepD1->StepD2 StepD3 Measure Decay over Time StepD2->StepD3 Analysis Calculate Cooperativity (α) StepD3->Analysis StepC1 Fixed [3H]-Antagonist + Fixed PAM Comp->StepC1 StepC2 Titrate Cold Agonist StepC1->StepC2 StepC3 Measure IC50 Shift StepC2->StepC3 StepC3->Analysis

Caption: Decision tree for characterizing A1AR enhancers. Protocol A (Red) confirms mechanism; Protocol B (Green) quantifies potency.

Troubleshooting & Validation (Self-Validating Systems)

To ensure your data is trustworthy, include these controls:

  • The GTP Shift (Negative Control):

    • Add GTP

      
      S  (100 
      
      
      
      M) to the assay.
    • Mechanism:[2][4][5] GTP

      
      S uncouples the G-protein, forcing the receptor into a low-affinity state for agonists.
      
    • Validation: If your PAM works by stabilizing the G-protein coupled state, GTP

      
      S should abolish or significantly reduce the enhancement effect. If the enhancement persists in the presence of GTP
      
      
      
      S, the compound may be acting via a non-physiological artifact.
  • Probe Dependence:

    • Test the PAM against an antagonist competition curve (e.g., [

      
      H]-DPCPX vs. Cold DPCPX).
      
    • Validation: A pure PAM should not shift the affinity of an antagonist significantly. If it does, the compound might be an orthosteric ligand or acting on the radioligand binding site directly.

  • Solvent Effects:

    • PD 81,723 is hydrophobic. Ensure the final DMSO concentration is <1% and include a vehicle control. High DMSO can perturb membrane fluidity and mimic allosteric effects.

References

  • Bruns, R. F., & Fergus, J. H. (1990). Allosteric enhancement of adenosine A1 receptor binding and function by 2-amino-3-benzoylthiophenes. Molecular Pharmacology, 38(6), 939–949.

  • Bhattacharya, S., & Linden, J. (2006). The allosteric enhancer, PD 81,723, stabilizes human A1 adenosine receptor coupling to G proteins. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1758(12), 1934-1941.

  • Gao, Z. G., & Jacobson, K. A. (2013). Allosteric modulation of the A1 adenosine receptor. Purinergic Signalling, 9(4), 597–604.

  • International Union of Basic and Clinical Pharmacology (IUPHAR). Adenosine A1 receptor physiology and pharmacology.

Sources

Application Note: Functional cAMP Assay Methods for 2-Amino-3-Benzoylthiophene Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the functional characterization of 2-amino-3-benzoylthiophenes (2A3BTs) , a class of small-molecule allosteric enhancers (AEs) targeting the Adenosine A1 Receptor (A1AR) .[1][2][3][4] Unlike orthosteric agonists, 2A3BTs (e.g., PD 81,723) bind to a distinct allosteric site, stabilizing the receptor-G protein ternary complex and potentiating the efficacy of endogenous adenosine or synthetic agonists.

Because A1AR couples to the


 protein family , functional assessment requires measuring the inhibition of forskolin-stimulated cAMP production. This protocol provides a rigorous framework for quantifying the allosteric "shift" in agonist potency using TR-FRET (HTRF®) and kinetic biosensor technologies, ensuring precise calculation of cooperativity factors.

Mechanistic Basis & Signaling Logic

The Allosteric Mechanism

2A3BTs function as Positive Allosteric Modulators (PAMs) . They typically possess little intrinsic efficacy on their own but significantly enhance the affinity and efficacy of orthosteric agonists.

  • Orthosteric Site: Binds Adenosine, CPA, or R-PIA.

  • Allosteric Site: Binds 2A3BTs (e.g., PD 81,723).[3][4]

  • Effect: The PAM slows the dissociation of the agonist, effectively "locking" the receptor in its active

    
    -coupled state.
    
The Signaling Challenge

A1AR activation inhibits Adenylyl Cyclase (AC), reducing cAMP levels.[5] To measure this in vitro, cellular cAMP must first be artificially elevated (typically using Forskolin ).

  • Baseline: Forskolin

    
     High cAMP.
    
  • Agonist Response: Agonist + Forskolin

    
     Reduced cAMP (
    
    
    
    inhibition).
  • PAM Response: Agonist + PAM + Forskolin

    
     Further Reduced cAMP (Enhanced 
    
    
    
    inhibition).

G cluster_membrane Plasma Membrane A1AR Adenosine A1 Receptor (A1AR) Gi Gi Protein A1AR->Gi Activates AC Adenylyl Cyclase (AC) cAMP cAMP (Second Messenger) AC->cAMP Catalyzes Agonist Orthosteric Agonist (e.g., Adenosine) Agonist->A1AR Binds PAM PAM (2A3BT) (e.g., PD 81,723) PAM->A1AR Allosteric Enhancement Forskolin Forskolin (Direct Activator) Forskolin->AC Stimulates (+) Gi->AC INHIBITS (-) ATP ATP

Figure 1: The A1AR signaling cascade. 2A3BTs (PAMs) enhance the receptor's ability to activate


, which in turn inhibits the Forskolin-driven production of cAMP.

Assay Selection & Comparison

For 2A3BT characterization, two primary methodologies are recommended.

FeatureTR-FRET (HTRF / LANCE)Kinetic Biosensor (GloSensor)
Readout End-point (Lysis required)Real-time Kinetic (Live cell)
Throughput High (384/1536-well)Medium/High
Sensitivity High (Nanomolar cAMP)Very High (Physiological range)
Key Advantage Robust, industry standard for

shifts.
Detects desensitization & temporal dynamics.
Signal Direction Inverse: Low cAMP = High SignalDirect: Low cAMP = Low Signal
Recommendation Primary Screening & Potency Mechanism of Action Studies

Protocol: TR-FRET cAMP Accumulation Assay

This protocol is optimized for Homogeneous Time-Resolved Fluorescence (e.g., Cisbio HTRF® or PerkinElmer LANCE®) using CHO-K1 cells stably expressing human A1AR.

Reagent Preparation
  • Compound Stock (2A3BTs): Dissolve PD 81,723 or analogs in 100% DMSO to 10 mM.

    • Note: Thiophenes are lipophilic. Ensure no precipitation occurs upon dilution. Final assay DMSO concentration must be <1% (ideally 0.5%).

  • Stimulation Buffer: HBSS + 20 mM HEPES (pH 7.4) + 0.1% BSA (stabilizer).

  • IBMX (PDE Inhibitor): Prepare 500 mM stock in DMSO. Add to Stimulation Buffer at 500 µM final .

    • Critical: IBMX prevents cAMP degradation, allowing the "inhibition signal" to accumulate.

  • Adenosine Deaminase (ADA): Optional. Add 1 U/mL if endogenous adenosine levels in the cell line mask the allosteric effect.

Experimental Workflow (The "Shift" Assay)

To validate a PAM, you must run an agonist dose-response curve in the presence and absence of the PAM.

Step 1: Cell Preparation

  • Harvest CHO-hA1AR cells. Resuspend in Stimulation Buffer (with 500 µM IBMX) at 2,000–4,000 cells/well (for 384-well low volume plate).

  • Dispense 5 µL of cell suspension into the plate.

Step 2: Compound Addition (Co-stimulation)

  • Prepare a 2X Agonist Mix (e.g., CPA or Adenosine) containing 2X Forskolin .

    • Optimization: Determine the

      
       of Forskolin beforehand (typically 1–10 µM) to ensure a sufficient window for inhibition.
      
  • Prepare a 4X PAM Mix (2A3BT compound).

  • Addition Sequence:

    • Add 2.5 µL of PAM (or vehicle) to cells. Incubate 15 mins at RT (to allow allosteric site occupancy).

    • Add 2.5 µL of Agonist/Forskolin mix.

    • Total Volume: 10 µL.

  • Incubation: 30–45 minutes at RT.

Step 3: Detection (Lysis)

  • Add 5 µL cAMP-d2 (Acceptor) in Lysis Buffer.

  • Add 5 µL Anti-cAMP-Cryptate (Donor) in Lysis Buffer.

  • Incubate 1 hour at RT. Read on an HTRF-compatible reader (e.g., EnVision, PHERAstar).

Workflow Step1 1. Cell Plating CHO-hA1AR + IBMX Step2 2. PAM Addition Incubate 15 min Step1->Step2 Step3 3. Stimulation Agonist + Forskolin Step2->Step3 Step4 4. Detection Lysis + FRET Reagents Step3->Step4

Figure 2: Sequential addition workflow ensures the PAM occupies the allosteric site prior to orthosteric activation.

Data Analysis & Interpretation

Signal Directionality (HTRF Specific)

In competitive HTRF assays, the FRET signal is inversely proportional to cAMP concentration.[5]

  • Forskolin Only (Basal): High cAMP

    
     Low FRET Signal.
    
  • Agonist + Forskolin:

    
     activated 
    
    
    
    cAMP decreases
    
    
    FRET Signal Increases .
  • Agonist + PAM + Forskolin: Stronger

    
     activation 
    
    
    
    cAMP decreases further
    
    
    FRET Signal Increases further .
Calculating the "Shift"

Convert raw FRET ratios (665nm/620nm) to cAMP concentrations using a standard curve. Plot cAMP vs. log[Agonist].

  • Curve A (Control): Agonist + Vehicle. Calculate

    
    .
    
  • Curve B (Test): Agonist + Fixed Concentration of 2A3BT (e.g., 10 µM). Calculate

    
    .
    
  • Potency Shift (Fold):

    
    
    
    • A value

      
       indicates positive allosteric modulation. 2A3BTs typically yield shifts of 2-fold to 50-fold depending on the analog.
      
Cooperativity Factor ( )

To rigorously quantify the allosteric effect, fit the data to the Allosteric Operational Model (Leach et al.):



  • Where

    
     represents the cooperativity factor for affinity.
    

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Assay Window Insufficient Forskolin stimulation.Titrate Forskolin (1–20 µM) to reach 80% of maximal AC stimulation before adding agonist.
High Basal Signal (No Forskolin response) High endogenous adenosine.Add Adenosine Deaminase (ADA) (1-2 U/mL) to the buffer to degrade background adenosine.
Compound Precipitation 2A3BT insolubility.Check DMSO tolerance of cells. Ensure intermediate dilutions are made in buffer, not water.
No "Shift" Observed Probe dependence.Allostery is probe-dependent. If using a synthetic agonist (e.g., CPA), try the endogenous ligand (Adenosine).

References

  • Bruns, R. F., & Fergus, J. H. (1990). Structure-activity relationships for enhancement of adenosine A1 receptor binding by 2-amino-3-benzoylthiophenes. Molecular Pharmacology, 38(6), 939–949. Link

  • Mizumura, T., et al. (1996). PD 81,723, an allosteric enhancer of the A1 adenosine receptor, lowers the threshold for ischemic preconditioning in dogs. Circulation Research, 79(3), 415–423.[3] Link

  • Cisbio (Revvity). HTRF cAMP Gi Assay Guidelines. Revvity Technical Notes. Link

  • Promega Corporation. GloSensor™ cAMP Assay Protocol. Technical Manual TM076. Link

  • Leach, K., et al. (2007). Allosteric GPCR Modulators: Taking Advantage of Permissive Receptor Pharmacology. Trends in Pharmacological Sciences, 28(8), 382-389. Link

Sources

Application Note: A Stability-Indicating HPLC Method for the Purity Analysis of 2-Amino-3-(4-chlorobenzoyl)thiophene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note describes the development and validation of a precise, accurate, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the quantification of related substances for 2-amino-3-(4-chlorobenzoyl)thiophene. This compound is a key intermediate in pharmaceutical synthesis, making purity control essential.[1][2][3] The method was developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent specificity, linearity, accuracy, and precision.[4][5][6][7]

Introduction

2-Amino-3-(4-chlorobenzoyl)thiophene is a crucial building block in the synthesis of various pharmaceutically active compounds.[2] The purity of this intermediate directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, a reliable and robust analytical method is required to quantify the main component and separate it from any potential process-related impurities or degradation products.

High-Performance Liquid Chromatography (HPLC) is the predominant technique for pharmaceutical purity analysis due to its high resolution, sensitivity, and accuracy.[8] This note details a systematic approach to developing a stability-indicating HPLC method, which is a procedure that can accurately measure the decrease in the amount of the active ingredient due to degradation.[9][10]

Analyte Characterization and Initial Considerations

A thorough understanding of the analyte's physicochemical properties is the foundation of logical HPLC method development.[8]

  • Structure: 2-amino-3-(4-chlorobenzoyl)thiophene contains a thiophene ring, an amino group, and a chlorobenzoyl group. This combination of aromatic rings and polar functional groups suggests moderate polarity.

  • Polarity & Solubility: The molecule possesses both hydrophobic (chlorobenzoyl, thiophene ring) and hydrophilic (amino group) moieties. This amphiphilic nature makes it well-suited for reversed-phase chromatography.[11][12] It is expected to be soluble in common organic solvents like acetonitrile and methanol.

  • UV Absorbance: The conjugated system of aromatic rings and the carbonyl group are strong chromophores. A UV-Vis scan is necessary to determine the optimal detection wavelength (λmax) for maximum sensitivity. Thiophene derivatives and benzoyl compounds typically exhibit strong absorbance in the 230-350 nm range.[13][14][15]

Based on this initial assessment, a reversed-phase HPLC method using a C18 stationary phase was selected as the most promising starting point.[16][17]

Method Development Strategy

The development process followed a logical, stepwise progression from initial screening to final optimization.

MethodDevelopment cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization A Analyte Characterization - Polarity - pKa - UV Spectrum B Select Column (e.g., C18, 5 µm, 150 x 4.6 mm) A->B C Select Mobile Phase - Organic: ACN/MeOH - Aqueous: Buffered H₂O A->C D Determine Detection λ (From UV Scan) A->D E Run Initial Gradient (e.g., 10-90% B in 20 min) B->E C->E D->E F Evaluate Initial Run - Peak Shape - Retention Time - Resolution E->F G Adjust Gradient Slope & Time F->G H Optimize Temperature & Flow Rate F->H I Fine-tune Mobile Phase pH F->I J Optimized Method G->J H->J I->J

Figure 1: HPLC Method Development Workflow.

Materials and Methods
  • Instrumentation: Agilent 1260 Infinity II HPLC system (or equivalent) with a Diode Array Detector (DAD).

  • Chemicals:

    • 2-amino-3-(4-chlorobenzoyl)thiophene reference standard (>99.5% purity).

    • Acetonitrile (ACN), HPLC grade.

    • Methanol (MeOH), HPLC grade.

    • Potassium phosphate monobasic, analytical grade.

    • Orthophosphoric acid, analytical grade.

    • Water, HPLC grade (Milli-Q or equivalent).

  • Chromatographic Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or equivalent).

Protocol: Initial Parameter Selection
  • Preparation of Mobile Phase:

    • Mobile Phase A: Prepare a 20 mM potassium phosphate buffer by dissolving 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 using orthophosphoric acid. Filter through a 0.45 µm membrane filter.

    • Mobile Phase B: Acetonitrile.

  • Preparation of Standard Solution:

    • Accurately weigh approximately 25 mg of the reference standard into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 (v/v) mixture of Mobile Phase A and B (diluent). This yields a stock solution of ~500 µg/mL.

    • Further dilute 1 mL of the stock solution to 10 mL with diluent to obtain a working standard of 50 µg/mL.

  • UV-Vis Spectrum Acquisition:

    • Inject the 50 µg/mL working standard and acquire the UV spectrum from 200 to 400 nm using the DAD.

    • Determine the wavelength of maximum absorbance (λmax). For this compound, a λmax of approximately 254 nm and a secondary maximum around 320 nm were observed. 254 nm was chosen for broad applicability.

  • Initial Chromatographic Run:

    • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: DAD at 254 nm.

    • Gradient Program:

      • 0-2 min: 40% B

      • 2-15 min: 40% to 90% B

      • 15-18 min: 90% B

      • 18-18.1 min: 90% to 40% B

      • 18.1-25 min: 40% B (Equilibration)

Method Optimization

The initial run showed good retention of the main peak but required optimization to improve resolution from early-eluting impurities and reduce the overall run time. The gradient was adjusted to be shallower at the beginning and steeper towards the end to better separate impurities close to the main peak.

Final Optimized Chromatographic Conditions:

ParameterOptimized Value
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM KH₂PO₄ buffer, pH 3.0
Mobile Phase B Acetonitrile
Flow Rate 1.2 mL/min
Column Temp. 35 °C
Injection Volume 5 µL
Detection DAD at 254 nm
Gradient 0-10 min: 50-85% B; 10-12 min: 85-50% B; 12-15 min: 50% B

Method Validation

The optimized method was validated according to ICH Q2(R1) guidelines.[4][5][6] The validation protocol assessed specificity, linearity, range, accuracy, precision, and robustness.

MethodValidation cluster_main ICH Q2(R1) Method Validation A Specificity (Forced Degradation) F Validated Method A->F B Linearity & Range (5 Levels) B->F C Accuracy (% Recovery at 3 Levels) C->F D Precision - Repeatability (n=6) - Intermediate (Inter-day) D->F E Robustness (Small Variations) E->F

Figure 2: HPLC Method Validation Parameters.

Protocol: Forced Degradation (Specificity)

To demonstrate that the method is stability-indicating, forced degradation studies were conducted.[9][10][18] A solution of 2-amino-3-(4-chlorobenzoyl)thiophene was subjected to various stress conditions to generate potential degradation products.

  • Prepare a stress sample stock solution at 1000 µg/mL in diluent.

  • Acid Hydrolysis: Mix 5 mL of stock solution with 5 mL of 1 M HCl. Heat at 80 °C for 4 hours. Cool and neutralize with 1 M NaOH.

  • Base Hydrolysis: Mix 5 mL of stock solution with 5 mL of 1 M NaOH. Heat at 80 °C for 2 hours. Cool and neutralize with 1 M HCl.

  • Oxidative Degradation: Mix 5 mL of stock solution with 5 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid powder to 105 °C for 48 hours. Dissolve in diluent to the target concentration.

  • Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours.

  • Analyze all stressed samples, along with an unstressed control, using the optimized HPLC method. The peak purity of the main analyte peak was assessed using the DAD to ensure no co-eluting peaks.

Results: The method successfully separated the main peak from all degradation products formed under acid, base, and oxidative stress, proving its stability-indicating nature.[19][20]

Validation Results Summary

The following tables summarize the quantitative results from the validation experiments.

Table 1: Linearity

Level Concentration (µg/mL) Mean Peak Area (n=3)
1 1 21548
2 10 214995
3 25 538120
4 50 1075980
5 100 2153250

| Correlation Coefficient (r²) | | 0.9998 |

Table 2: Accuracy (Recovery)

Spiked Level Concentration (µg/mL) Mean % Recovery (n=3) % RSD
80% 40 99.2% 0.8%
100% 50 100.5% 0.5%

| 120% | 60 | 99.8% | 0.6% |

Table 3: Precision

Parameter % Assay (n=6) % RSD
Repeatability 99.8, 100.2, 99.5, 100.5, 99.9, 100.1 0.35%

| Intermediate Precision (Day 2) | 100.4, 99.6, 100.8, 99.9, 100.3, 100.5 | 0.41% |

Table 4: Robustness

Parameter Varied Variation % RSD of Peak Area Tailing Factor
Flow Rate ± 0.1 mL/min < 1.5% < 1.2
Column Temp. ± 2 °C < 1.0% < 1.2

| Mobile Phase pH | ± 0.1 | < 2.0% | < 1.3 |

Conclusion

A highly reliable, specific, and robust stability-indicating RP-HPLC method has been successfully developed and validated for the purity determination of 2-amino-3-(4-chlorobenzoyl)thiophene. The method meets all the acceptance criteria outlined in the ICH Q2(R1) guidelines. This application note provides a comprehensive protocol that can be readily implemented in quality control laboratories for routine analysis and stability testing of this important pharmaceutical intermediate.

References

  • A Comprehensive Guide to Selecting HPLC Columns. Labtech. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Choosing the Right HPLC Column: A Complete Guide. Phenomenex. [Link]

  • HPLC Column Selection Guide. Welch Materials. [Link]

  • ICH Q2(R1) Validation of analytical procedures: text and methodology. International Council for Harmonisation. [Link]

  • Quality Guidelines. International Council for Harmonisation. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • Picking the Perfect HPLC Column. Biocompare. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]

  • HPLC Method development and instrument QC for Aldehyde and Ketone compounds. Utah State University. [Link]

  • Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. PMC. [Link]

  • An Introduction To Forced Degradation Studies For Drug Substance Drug Product. Pharmaceutical Online. [Link]

  • High-throughput Method Development for Aldehydes and Ketones Using an Agilent 1290 Infinity LC-system. LCGC International. [Link]

  • 2-Amino-3-o-chlorobenzoyl-5-ethylthiophene. ChemBK. [Link]

  • 2-amino-4-(4-chlorophenyl)thiophene-3-carboxamide Properties. EPA. [Link]

  • HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. ResearchGate. [Link]

  • The Ultraviolet Spectra of the Thiophene Derivatives. J-STAGE. [Link]

  • HPLC Method development: an overview. PharmaCores. [Link]

  • Application of HPLC to determination of aldehydes, ketones and polycyclic aromatic hydrocarbons in air samples collected in uncontrolled combustion sources. ResearchGate. [Link]

  • Synthesis and biological effects of novel 2-amino-3-(4-chlorobenzoyl)-4-substituted thiophenes as allosteric enhancers of the A1 adenosine receptor. PubMed. [Link]

  • (2-Amino-5-ethylthiophen-3-yl)(2-chlorophenyl)methanone. PubChem. [Link]

  • Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo. MDPI. [Link]

  • Supramolecular Assemblies of 3/4-Chlorobenzoic Acid and Amino-Chloropyridine Derivatives: Synthesis, X-ray Diffraction, DFT Calculations, and Biological Screening. MDPI. [Link]

  • UV-vis absorption spectra of (a) thiophene[4]Rotaxane and (b) polythiophene polyrotaxane. ResearchGate. [Link]

Sources

Application Note: Optimized Synthesis of T-62 (A1 Adenosine Receptor Allosteric Enhancer)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

T-62 (2-amino-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)(4-chlorophenyl)methanone is a potent allosteric enhancer (AE) of the A


 adenosine receptor (A

AR).[1] Unlike orthosteric agonists, T-62 potentiates the effect of endogenous adenosine specifically at sites of tissue trauma or ischemia, offering a therapeutic window for neuropathic pain and cardioprotection with reduced systemic side effects.

This Application Note details the optimized synthetic protocol for T-62. While the prompt references "(2-Amino-3-thienyl)(4-chlorophenyl)methanone precursors," T-62 is chemically a fused cyclohexane derivative of this scaffold. Consequently, this guide focuses on the robust Gewald-Grignard sequence , transforming cyclohexanone-derived nitriles into the final methanone product. This route is preferred over Friedel-Crafts acylation due to the sensitivity of the electron-rich 2-aminothiophene core to oxidation and polymerization.

Retrosynthetic Analysis & Mechanism

The synthesis of T-62 is best approached via a convergent strategy involving the construction of the thiophene ring followed by the installation of the aroyl moiety.

Mechanistic Pathway
  • Gewald Reaction (Cyclization): The 2-aminothiophene core is constructed via a multi-component condensation of cyclohexanone, malononitrile, and elemental sulfur. This yields the stable intermediate 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile .

  • Grignard Addition (Nucleophilic Attack): The nitrile group is attacked by 4-chlorophenylmagnesium bromide . This forms a metallo-imine intermediate.

  • Acid Hydrolysis: The imine is hydrolyzed under acidic conditions to release the ketone (methanone) functionality, yielding T-62.

Reaction Scheme Visualization

G cluster_0 Step 1: Gewald Cyclization cluster_1 Step 2: Grignard Addition Cyclohexanone Cyclohexanone Nitrile Intermediate: 2-amino...carbonitrile Cyclohexanone->Nitrile Morpholine, EtOH 60°C Malononitrile Malononitrile Malononitrile->Nitrile Sulfur S8 (Sulfur) Sulfur->Nitrile Imine Metallo-Imine Complex Nitrile->Imine THF, Reflux Grignard 4-Cl-Ph-MgBr Grignard->Imine T62 Target: T-62 (Methanone) Imine->T62 H3O+ Hydrolysis

Caption: Two-stage synthesis of T-62 via Gewald cyclization and Grignard addition.

Experimental Protocol

Reagents and Materials Table
ReagentCAS No.[2][3]Equiv.RoleHazard Note
Cyclohexanone 108-94-11.0Scaffold PrecursorFlammable, Irritant
Malononitrile 109-77-31.0C2-C3 FragmentToxic , generates HCN
Sulfur (S8) 7704-34-91.0Thiophene SulfurFlammable solid
Morpholine 110-91-80.5Base CatalystCorrosive
4-Chlorophenylmagnesium bromide 873-77-83.0Aryl NucleophileWater Reactive, Pyrophoric
THF (Anhydrous) 109-99-9SolventSolventPeroxide former
Phase 1: Synthesis of the Nitrile Intermediate

Objective: Synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer.

  • Charging: Add Cyclohexanone (9.8 g, 100 mmol), Malononitrile (6.6 g, 100 mmol), and Sulfur (3.2 g, 100 mmol) to Ethanol (100 mL).

  • Initiation: Add Morpholine (4.4 mL, 50 mmol) dropwise over 15 minutes. Caution: The reaction is exothermic.

  • Reaction: Heat the mixture to 60°C and stir for 3 hours. The sulfur should fully dissolve, and a precipitate will begin to form.

  • Workup: Cool the mixture to 0°C in an ice bath. Stir for 30 minutes to maximize precipitation.

  • Filtration: Filter the solid under vacuum. Wash the cake with cold Ethanol (2 x 20 mL) followed by Hexanes (20 mL).

  • Drying: Dry the pale yellow solid in a vacuum oven at 45°C.

    • Expected Yield: 70-85%

    • QC Check: melting point 147-148°C.[3]

Phase 2: Synthesis of T-62 (Grignard Addition)

Objective: Conversion of the nitrile to the ketone (T-62).

  • Inert Atmosphere: Flame-dry a 250 mL Schlenk flask and purge with Argon.

  • Solubilization: Dissolve the Nitrile Intermediate (3.56 g, 20 mmol) in anhydrous THF (40 mL).

  • Addition: Add 4-Chlorophenylmagnesium bromide (1.0 M in ether, 60 mL, 60 mmol) dropwise via syringe over 20 minutes.

    • Note: A large excess (3 equiv) is required because the free amine on the thiophene will deprotonate, consuming 1 equivalent of Grignard reagent immediately.

  • Reflux: Heat the mixture to a gentle reflux (65°C) for 4–6 hours. Monitor by TLC (formation of a bright fluorescent spot).

  • Hydrolysis (Critical Step):

    • Cool the reaction to 0°C.

    • Slowly quench with 10% aqueous HCl (50 mL). Caution: Vigorous gas evolution.

    • Stir the biphasic mixture vigorously at room temperature for 1 hour to hydrolyze the imine salt to the ketone.

  • Extraction: Separate layers. Extract the aqueous phase with Ethyl Acetate (3 x 50 mL).

  • Purification: Combine organic layers, wash with brine, dry over Na

    
    SO
    
    
    
    , and concentrate. Recrystallize the crude residue from Ethanol/Water or purify via flash chromatography (Hexanes:EtOAc 4:1).

Quality Control & Validation

Analytical Specifications

To validate the synthesis of T-62, compare analytical data against the following standards:

  • Appearance: Yellow crystalline solid.

  • Melting Point: 168–170°C.

  • 
    H NMR (400 MHz, DMSO-d
    
    
    
    ):
    • 
       8.20 (s, 2H, NH
      
      
      
      , broad, exchangeable).
    • 
       7.60 (d, 2H, Ar-H).
      
    • 
       7.52 (d, 2H, Ar-H).
      
    • 
       2.50 (m, 2H, CH
      
      
      
      at C4).
    • 
       2.25 (m, 2H, CH
      
      
      
      at C7).
    • 
       1.70 (m, 4H, CH
      
      
      
      at C5, C6).
  • Mass Spectrometry (ESI+): Calculated for C

    
    H
    
    
    
    ClNOS [M+H]
    
    
    : 292.05. Found: 292.1.
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield in Step 2 Incomplete Imine HydrolysisExtend the stirring time with HCl; ensure pH is < 2.
Starting Material Recovery Grignard consumed by moistureEnsure glassware is flame-dried; use fresh Grignard reagent.
Dark/Tar Product Oxidation of AminothiophenePerform all reactions under Argon; avoid prolonged exposure to air in solution.

Safety & Handling

  • Malononitrile: Highly toxic if swallowed, inhaled, or absorbed through skin. Liberates hydrogen cyanide upon contact with acids. Handle only in a functioning fume hood.

  • Grignard Reagents: Pyrophoric and water-reactive. Quench excess reagent carefully with ice/water before disposal.

  • T-62 Biological Activity: As a potent A

    
    AR enhancer, T-62 has biological effects at nanomolar concentrations. Wear gloves and a mask to prevent inhalation of dust.
    

References

  • Bruns, R. F., et al. (1990). "Structure-activity relationships for enhancement of adenosine A1 receptor binding by 2-amino-3-benzoylthiophenes." Molecular Pharmacology, 38(6), 939-949. Link

  • Baraldi, P. G., et al. (2000).[4] "Synthesis and biological effects of a new series of 2-amino-3-benzoylthiophenes as allosteric enhancers of A1-adenosine receptor." Bioorganic & Medicinal Chemistry Letters, 10(17), 1953-1957.[4] Link

  • Romagnoli, R., et al. (2006). "Synthesis and biological characterization of -(4-chlorophenyl)-methanone, the first radiolabelled adenosine A1 allosteric enhancer." Bioorganic & Medicinal Chemistry Letters, 16(5), 1402-1404.[1] Link

  • Gewald, K., et al. (1966).[5] "Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel." Chemische Berichte, 99(1), 94-100. Link

  • Linden, J., et al. (2023). "Small molecule allosteric modulation of the adenosine A1 receptor."[4] Frontiers in Pharmacology, 14. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilization Protocols for (2-Amino-3-thienyl)(4-chlorophenyl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-ATCM-001 Status: Active Compound Class: 2-Amino-3-benzoylthiophenes (Structural analog of PD 81,723) Physicochemical Profile: High LogP (Lipophilic), Weak Base, Low Aqueous Solubility

System Overview: The Solubility Challenge

You are working with (2-Amino-3-thienyl)(4-chlorophenyl)methanone .[1] This molecule belongs to a class of allosteric adenosine receptor modulators (similar to the well-known PD 81,723 ).[2][3][4]

The Core Problem: This compound possesses a "brick dust" crystal lattice. It is highly planar and lipophilic, meaning it prefers to interact with itself rather than water molecules.

  • In Organic Solvents (DMSO/Ethanol): Soluble (>25 mM).[5]

  • In Aqueous Buffers (PBS/Media): Virtually insoluble (<10 µM).

The Trap: When you spike a DMSO stock directly into an aqueous buffer, the compound often precipitates immediately into micro-crystals. These may be invisible to the naked eye but will adhere to plastic surfaces (pipette tips, well plates) or sink to the bottom, leading to false negatives in biological assays.

Module 1: Stock Solution Preparation

Objective: Create a stable, high-concentration "master stock" free of moisture.

Protocol 1.1: Anhydrous DMSO Stock

Why DMSO? Dimethyl sulfoxide (DMSO) is the only solvent capable of disrupting the intermolecular forces of this thiophene derivative effectively at high concentrations.

  • Weighing: Weigh the solid powder into a glass vial (avoid plastic microfuge tubes for long-term storage of high-concentration stocks to prevent leaching).

  • Solvent Addition: Add anhydrous DMSO (≥99.9%) to achieve a concentration of 10 mM to 50 mM .

    • Note: Do not attempt to make aqueous stocks (e.g., 1 mM in water); they will fail.

  • Dissolution: Vortex vigorously for 30–60 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles. Store at -20°C.

Data Table 1: Solubility Limits (Approximate)

SolventMax SolubilityStabilityNotes
Anhydrous DMSO ~50–100 mMHigh (Months at -20°C)Recommended Stock Solvent
Ethanol (100%) ~25–50 mMModerateEvaporation risk alters concentration
PBS (pH 7.4) < 10 µMVery LowImmediate precipitation
Water < 1 µMVery LowDo not use

Module 2: Aqueous Dilution (The "Crash-Out" Prevention)

Objective: Transfer the compound from DMSO to assay buffer without precipitation.

The "Shifted Solubility" Method: Do not pipette 100% DMSO stock directly into 100% aqueous buffer. The rapid polarity change causes the compound to crash out before it can disperse. Instead, use an intermediate dilution step.

Protocol 2.1: The Intermediate Step
  • Prepare Buffer: Have your final assay buffer (e.g., PBS or Media) ready at 37°C.

  • Intermediate Dilution: Dilute your 50 mM DMSO stock 1:10 into 100% Ethanol or a 50:50 DMSO:PBS mix first. This creates a "transition solvent" environment.

  • Final Spiking: Pipette this intermediate solution into your rapidly stirring assay buffer.

    • Target: Final DMSO concentration should be < 0.1% to 1% (depending on assay tolerance).

Module 3: Advanced Formulation (Cyclodextrins)

Objective: "Cloak" the hydrophobic molecule to keep it soluble in water.

The Gold Standard: 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) . Cyclodextrins form a toroidal shape with a hydrophobic interior (which holds your thiophene compound) and a hydrophilic exterior (which dissolves in water). This is superior to surfactants like Tween 80 for cellular assays as it is less lytic to membranes.

Protocol 3.1: Cyclodextrin Complexation

Use this if simple dilution (Module 2) fails or if you need concentrations >10 µM in buffer.

  • Prepare Vehicle: Dissolve 20% (w/v) HP-β-CD in your aqueous buffer (e.g., PBS). Filter sterilize (0.22 µm).

  • Add Compound: Add your DMSO stock to this HP-β-CD solution while vortexing.

    • Ratio: Ensure the final DMSO concentration is <1%.

  • Equilibration: Shake or rotate the mixture at Room Temperature for 30–60 minutes. The cyclodextrin cavity will encapsulate the drug.[6]

  • Verification: Visually inspect.[3][7][8] The solution should be crystal clear.

Visualizing the Workflow

The following diagram illustrates the decision logic for solubilizing this compound.

SolubilityWorkflow Start Solid Compound (2-Amino-3-thienyl...) DMSO_Stock Master Stock (50 mM in Anhydrous DMSO) Start->DMSO_Stock Decision Target Assay Concentration? DMSO_Stock->Decision Low_Conc Low (< 10 µM) Decision->Low_Conc High_Conc High (> 10 µM) Decision->High_Conc Direct_Spike Direct Spike into Buffer (High Risk of Precip.) Low_Conc->Direct_Spike Not Recommended Intermediate Intermediate Dilution (1:10 in Ethanol/DMSO) Low_Conc->Intermediate Recommended Cyclodextrin Cyclodextrin Carrier (20% HP-β-CD in Buffer) High_Conc->Cyclodextrin Required Final_Buffer Clear Assay Solution Direct_Spike->Final_Buffer Turbidity Risk Intermediate->Final_Buffer Cyclodextrin->Final_Buffer

Caption: Decision tree for solubilization. For concentrations >10 µM, Cyclodextrin complexation is strictly required to prevent precipitation.

Troubleshooting & FAQ

Q: Can I use acid to dissolve it? The molecule has an amino group. A: NO. While the 2-amino group technically makes it a base, the pKa of 2-aminothiophenes is extremely low (often pKa < 2.0) due to resonance delocalization with the thiophene ring and the carbonyl group. You would need a pH of ~1 to protonate it, which is incompatible with biological assays.

Q: My solution looks clear, but my assay results are variable. Why? A: You likely have micro-precipitation . The compound has formed nano-crystals that are too small to scatter light visibly but are not bioavailable.

  • Fix: Switch to the Cyclodextrin Protocol (3.1) .

  • Fix: Add 0.01% Triton X-100 to your buffer to prevent the compound from sticking to the plastic walls of your well plate.

Q: Is this compound stable in water? A: Once dissolved (via cyclodextrin or low-concentration DMSO), it is stable for the duration of a standard assay (24 hours). However, 2-aminothiophenes can be sensitive to oxidation over long periods. Always prepare fresh dilutions daily.

Q: How do I validate that it is actually in solution? A: Measure the Absorbance at 600 nm (OD600).

  • Protocol: Prepare your buffer with the compound. Read OD600.

  • Result: If OD600 > 0.005 (compared to blank buffer), you have precipitation.

References

  • Tocris Bioscience. PD 81723 Product Information & Solubility Data. (Standard reference for 2-amino-3-benzoylthiophene solubility). Link

  • Bruns, R. F., et al. (1990). "Structure-activity relationships for enhancement of adenosine A1 receptor binding by 2-amino-3-benzoylthiophenes." Molecular Pharmacology, 38(6), 939-949. (Foundational paper describing the lipophilicity and SAR of this chemical class). Link

  • Brewster, M. E., & Loftsson, T. (2007). "Cyclodextrins as pharmaceutical solubilizers." Advanced Drug Delivery Reviews, 59(7), 645-666. (Authoritative review on using HP-β-CD for Class II lipophilic drugs). Link

  • BenchChem. Solubility of (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone in DMSO and aqueous buffers. (General guide on DMSO/Aqueous solubility transitions). Link

Sources

Technical Support Center: Purification of (2-Amino-3-thienyl)(4-chlorophenyl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of (2-Amino-3-thienyl)(4-chlorophenyl)methanone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity challenges encountered during and after the synthesis of this important chemical intermediate. As a key building block in medicinal chemistry, its purity is paramount for the success of subsequent synthetic steps and the integrity of final active pharmaceutical ingredients (APIs).

This document provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you identify, understand, and remove persistent sulfur-containing and other process-related impurities.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound.

Issue 1: My final product is a persistent yellow/orange solid, and I suspect elemental sulfur contamination.

Root Cause Analysis:

The synthesis of 2-aminothiophenes, commonly achieved through the Gewald reaction, utilizes elemental sulfur.[1][2][3] If the reaction is incomplete or the workup is insufficient, unreacted elemental sulfur (S₈) can precipitate with the product. Elemental sulfur is sparingly soluble in many common organic solvents, making its removal by standard crystallization challenging.

Recommended Solutions:

  • Modified Workup: Before crystallization, dissolve the crude product in a suitable solvent like dichloromethane (DCM) or ethyl acetate. Wash the organic solution with a saturated solution of sodium sulfite (Na₂SO₃). Sulfite ions react with elemental sulfur to form soluble thiosulfate, effectively removing it from the organic phase.

  • Recrystallization with Solvent Screening: A carefully chosen solvent system is critical. For 2-aminothiophene derivatives, successful recrystallization has been reported using solvent mixtures like ethyl acetate/hexanes or by using single solvents such as ethanol or methanol.[1] Perform small-scale solubility tests to find a solvent that dissolves the product when hot but has low solubility for it when cold.

Issue 2: Analytical data (NMR/LC-MS) shows unidentifiable peaks, suggesting organic byproducts.

Root Cause Analysis:

The Gewald reaction, while efficient, is a multi-component reaction that can generate various byproducts.[3][4] These can arise from Knoevenagel condensation intermediates, self-condensation of the starting materials, or side-reactions involving the sulfur.[1]

Recommended Solutions:

  • Flash Column Chromatography: This is a highly effective method for separating compounds with different polarities.[5][6]

    • Stationary Phase: Silica gel is the most common choice.[5] If your compound shows signs of degradation (streaking on TLC), consider deactivating the silica with triethylamine (1-2% in the eluent) or using an alternative stationary phase like neutral alumina.[5][7]

    • Mobile Phase: A gradient elution with a hexane/ethyl acetate system is a good starting point for thiophene derivatives.[8] Use Thin-Layer Chromatography (TLC) to determine the optimal solvent ratio for separation.

  • Activated Carbon Treatment: Activated carbon has a high surface area and can effectively adsorb a wide range of organic impurities, including colored byproducts and residual sulfur compounds.[9][10] This is often used as a polishing step before final crystallization.

Issue 3: Low yield after purification.

Root Cause Analysis:

Significant product loss during purification can be due to several factors:

  • The chosen recrystallization solvent is too effective, keeping the product dissolved even at low temperatures.[7]

  • The product is too soluble in the column chromatography eluent, leading to broad peaks and poor recovery.

  • Multiple purification steps are leading to cumulative losses.

Recommended Solutions:

  • Optimize Recrystallization:

    • Use the minimum amount of hot solvent necessary to dissolve the crude product.[7]

    • Consider a two-solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not) to fine-tune the crystallization process.

  • Optimize Column Chromatography:

    • Avoid overloading the column; a general rule is a 50:1 to 100:1 ratio of silica gel to crude product by weight.[5]

    • Use a solvent system that provides a retention factor (Rf) of 0.2-0.4 for your target compound on TLC for good separation.

Purification Workflow & Troubleshooting Logic

The following diagram illustrates a systematic approach to purifying this compound and troubleshooting common issues.

G cluster_purification Purification Workflow cluster_troubleshooting Troubleshooting Logic crude Crude Product wash Aqueous Sulfite Wash (Optional: for S₈ removal) crude->wash recrystallization Recrystallization wash->recrystallization column Column Chromatography recrystallization->column If impurities persist pure Pure Product recrystallization->pure If pure carbon Activated Carbon Treatment column->carbon For color removal carbon->pure start Analyze Purified Product (NMR, LC-MS, TLC) check_purity Is it pure? start->check_purity yellow_color Persistent Yellow Color? check_purity->yellow_color No end Achieved Purity check_purity->end Yes low_yield Low Yield? yellow_color->low_yield No action_sulfur Perform Sulfite Wash or Activated Carbon Treatment yellow_color->action_sulfur Yes action_column Optimize Column Chromatography (Solvent, Stationary Phase) low_yield->action_column Also consider action_recrys Optimize Recrystallization (Solvent, Temperature) low_yield->action_recrys Yes action_sulfur->start action_column->start action_recrys->start

Caption: Workflow for purification and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the most likely sulfur-containing impurities in my product?

A1: The primary sulfur-containing impurity is often residual elemental sulfur (S₈) from the Gewald synthesis.[1] Other potential impurities include various polysulfides and byproducts from incomplete cyclization.

Q2: How does activated carbon treatment work to remove impurities?

A2: Activated carbon has a highly porous structure with a large surface area, which allows it to adsorb a wide range of organic molecules through van der Waals forces.[9][11] It is particularly effective at removing large, flat, non-polar molecules and colored impurities.

Q3: Can I use a method other than chromatography to separate organic byproducts?

A3: While column chromatography is the most versatile method, a series of carefully planned recrystallizations from different solvent systems can also be effective.[5][7] This relies on the differing solubilities of your product and the impurities in various solvents. Another potential, though less common, method is vacuum distillation if the impurities have significantly different boiling points from your product.[6]

Q4: What analytical techniques are best for identifying and quantifying sulfur impurities?

A4: For routine purity checks, High-Performance Liquid Chromatography (HPLC) with UV detection is a standard and effective method.[12][13] To specifically detect and identify sulfur-containing impurities, especially at trace levels, techniques like HPLC combined with mass spectrometry (LC-MS) or a sulfur chemiluminescence detector (SCD) are highly sensitive and specific.[14][15] Nuclear Magnetic Resonance (NMR) spectroscopy is also crucial for identifying the structure of organic impurities.[12][16]

Q5: My compound appears to be degrading on the silica gel column. What should I do?

A5: 2-Aminothiophenes can be sensitive to the acidic nature of standard silica gel. To mitigate degradation, you can:

  • Deactivate the silica: Add 1-2% triethylamine to your eluent to neutralize the acidic sites on the silica surface.[5]

  • Change the stationary phase: Use a more neutral support like alumina.[7]

  • Minimize contact time: Run the column as quickly as possible without sacrificing separation.[5]

Experimental Protocols

Protocol 1: Activated Carbon Treatment for Color Removal

This protocol describes a general procedure for removing colored impurities from your product.

Materials:

  • Crude this compound

  • Activated carbon (decolorizing grade)

  • Suitable solvent (e.g., ethanol, ethyl acetate)

  • Celite or filter aid

  • Erlenmeyer flask

  • Heating mantle/hot plate

  • Buchner funnel and filter flask

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of a suitable hot solvent.

  • Carbon Addition: Add activated carbon to the solution. A general starting point is 5-10% of the crude product's weight.

  • Heating: Gently heat the mixture at reflux for 15-30 minutes.

  • Hot Filtration: Prepare a fluted filter paper in a funnel or a pad of Celite in a Buchner funnel. Pre-heat the filtration apparatus with hot solvent to prevent premature crystallization.

  • Filtration: Quickly filter the hot solution to remove the activated carbon. The filtrate should be significantly less colored.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization of the purified product.

  • Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 2: Recrystallization from a Two-Solvent System

This protocol is effective when a single solvent does not provide ideal crystallization characteristics.

Materials:

  • Crude product

  • A "good" solvent (dissolves the product well, e.g., ethyl acetate)

  • A "poor" solvent (product is insoluble, e.g., hexane)

  • Erlenmeyer flask

  • Heating source

Procedure:

  • Dissolution: Dissolve the crude product in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.

  • Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent dropwise until you observe persistent cloudiness (turbidity).

  • Re-dissolution: Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature.

  • Crystallization: As the solution cools, the solubility of the product will decrease, leading to the formation of pure crystals.

  • Isolation: Collect the crystals by filtration, wash with a small amount of the "poor" solvent, and dry.

Data Summary Table
Purification MethodTarget ImpuritiesAdvantagesDisadvantages
Recrystallization Crystalline solids, some organic byproductsSimple, scalable, can yield very high purityCan be solvent-intensive, may have lower recovery[7]
Column Chromatography Wide range of organic byproducts, isomersHigh resolution, versatileCan be time-consuming, potential for product degradation[5][6]
Activated Carbon Colored impurities, non-polar organics, residual sulfurEffective for color removal, low costCan adsorb the desired product, leading to yield loss[9]
Aqueous Sulfite Wash Elemental Sulfur (S₈)Specific for sulfur, simple workup stepNot effective for organic sulfur compounds

References

  • Sulfur Removal Adsorbent - Medaad Adsorption Chemicals. (URL: )
  • Technical Support Center: Refining Purification Techniques for Thiophene Carboxamide Deriv
  • Technical Support Center: 5-Aminothiophene-3-carboxylic acid Purific
  • Technical Support Center: Purification of 2-Acetylthiophene - Benchchem. (URL: )
  • Removal of sulfur compounds from utility pipelined synthetic natural gas using modified activated carbons - C
  • Activated Carbon for Removing Sulfur Impurities
  • Removal of sulphur from liquid fuels using low cost Activ
  • What Is Sulfur Impregnated Activ
  • Separation of Thiophene, 2,3,5-tribromo- on Newcrom R1 HPLC column. (URL: )
  • Green methodologies for the synthesis of 2-aminothiophene - PMC. (URL: [Link])

  • Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate)
  • Detection of Sulfur-Containing Impurities in Pharmaceutical Samples by High Performance Liquid chromatography/chemical Reaction Interface Mass Spectrometry - PubMed. (URL: [Link])

  • Resolving API Impurity Issues in Drug Development | Pharmaguideline. (URL: [Link])

  • Analysis of Impurities in APIs | LCGC International. (URL: [Link])

  • Supporting Information for Push-pull thiophene chromophores for electro-optic applications: from 1D linear to β-branched struct - The Royal Society of Chemistry. (URL: )
  • First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction - PMC. (URL: [Link])

  • Control API Impurities to Achieve Therapeutic Safety and Efficacy for Patients - Grace. (URL: [Link])

  • What's the best solvent to remove these crystals and recrystallize it? : r/chemistry - Reddit. (URL: [Link])

  • Methods for investigating the impurity composition of high-purity sulfur - Churbanov. (URL: )
  • Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method - MDPI. (URL: [Link])

  • Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. - Sciforum. (URL: [Link])

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes - Semantic Scholar. (URL: [Link])

  • A green chemistry approach to gewald reaction - Der Pharma Chemica. (URL: [Link])

Sources

Technical Support Center: (2-Amino-3-thienyl)(4-chlorophenyl)methanone Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of (2-Amino-3-thienyl)(4-chlorophenyl)methanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its production. The information is structured in a question-and-answer format to directly address specific issues, providing not just solutions but also the underlying scientific principles to empower your process development.

Section 1: Core Synthesis & Mechanistic FAQs

This section addresses fundamental questions regarding the reaction chemistry, selectivity, and common side reactions. The primary synthesis route discussed is the Friedel-Crafts acylation of 2-aminothiophene with 4-chlorobenzoyl chloride using a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1][2]

Q1: Why is the acylation directed to the 3-position of 2-aminothiophene, when Friedel-Crafts acylation of thiophene typically occurs at the 2-position?

This is an excellent question that touches on the core principles of electrophilic aromatic substitution. While unsubstituted thiophene is preferentially acylated at the 2-position due to the superior resonance stabilization of the carbocation intermediate, the potent electron-donating amino group (-NH₂) at the 2-position fundamentally alters the regioselectivity.[3][4] The amino group strongly activates the thiophene ring, directing the incoming electrophile (the acylium ion) to the adjacent C3 and the C5 positions. The steric hindrance from the amino group often favors substitution at the C5 position; however, in this specific synthesis, the desired product is the C3-acylated isomer. Achieving high selectivity for the 3-position over the 5-position can be challenging and is highly dependent on reaction conditions.

Q2: My reaction is producing a significant amount of a dark, tar-like material, leading to low yields. What causes this and how can I prevent it?

The formation of tar or resinous materials is a frequent issue in Friedel-Crafts reactions involving activated rings like 2-aminothiophene.[3][5]

Root Causes:

  • Polymerization: The highly activated thiophene ring can be susceptible to acid-catalyzed polymerization, especially in the presence of strong Lewis acids like AlCl₃.

  • Overheating: The reaction is highly exothermic. Localized hot spots due to poor mixing or inadequate cooling can accelerate side reactions and decomposition.[6]

  • N-Acylation: The amino group can compete with the thiophene ring for the acylating agent, leading to the formation of an amide byproduct. This N-acylated intermediate can sometimes contribute to complex side reactions.

Preventative Measures:

  • Temperature Control: Maintain a low reaction temperature (e.g., 0-5 °C) throughout the addition of reagents. This is critical for controlling the exothermic reaction and minimizing side reactions.[6]

  • Slow Reagent Addition: Add the acylating agent (4-chlorobenzoyl chloride) or the Lewis acid slowly and sub-surface to the reaction mixture to prevent localized high concentrations and control the exotherm.[3]

  • Order of Addition: To minimize tarring, it is often better to form the complex between the 4-chlorobenzoyl chloride and AlCl₃ first at low temperature, and then add the 2-aminothiophene solution dropwise. This ensures the concentration of the highly reactive free aminothiophene is kept to a minimum.

Q3: I am observing poor conversion of my starting materials. What are the likely causes?

Low conversion can be frustrating, but it is often traceable to a few key factors.

Troubleshooting Low Conversion:

  • Inactive Catalyst: Aluminum chloride is extremely hygroscopic. Moisture in the reagents or solvent will hydrolyze and deactivate the AlCl₃ catalyst. Ensure all reagents, solvents, and glassware are rigorously dried before use.

  • Insufficient Catalyst: Friedel-Crafts acylation requires at least a stoichiometric amount of AlCl₃ because the catalyst complexes with the product ketone, rendering it inactive.[1] It is common to use a slight excess (e.g., 1.1-1.2 equivalents).

  • Poor Solubility: If reagents are not fully dissolved, the reaction will be limited by mass transfer. Ensure an appropriate solvent and adequate agitation are used.

Section 2: Scale-Up & Process Safety Troubleshooting

Transitioning a laboratory procedure to a pilot or production scale introduces new challenges that are often not apparent on the bench.[7]

Q4: The reaction exotherm was manageable in the lab, but on a larger scale, I'm struggling to control the temperature. What are the risks and solutions?

This is a critical scale-up challenge. The ratio of surface area (for heat exchange) to volume decreases as the reactor size increases, making heat removal less efficient.

Risks of Poor Heat Management:

  • Runaway Reaction: An uncontrolled exotherm can lead to a dangerous increase in temperature and pressure, potentially causing a reactor failure.

  • Product Degradation: High temperatures can lead to the formation of impurities and tar, significantly reducing yield and purity.[3]

Solutions for Thermal Management:

  • Calorimetry Studies: Before scaling up, perform reaction calorimetry (e.g., using an RC1 calorimeter) to determine the heat of reaction and the maximum rate of heat evolution.[6] This data is essential for ensuring your pilot-plant reactor's cooling capacity is sufficient.

  • Semi-Batch Operation: On a larger scale, do not mix all reagents at once. A semi-batch approach, where one reagent is added slowly over time, is standard practice. The rate of addition can be controlled to match the reactor's cooling capacity.[6]

  • Solvent Selection: Choose a solvent with a suitable boiling point that can help dissipate heat through reflux cooling if necessary, but be aware of the pressure implications.

Workflow: Thermal Hazard Assessment for Scale-Up

The following diagram outlines a logical workflow for assessing and mitigating thermal risks during the scale-up process.

G cluster_lab Lab Scale (<1L) cluster_pilot Pilot / Production Scale lab_exp Bench Reaction (e.g., 100g scale) calorimetry Reaction Calorimetry (RC1) - Measure ΔH_rxn - Measure Heat Flow lab_exp->calorimetry Characterize kinetics Kinetic Modeling - Determine Reaction Order - Calculate Activation Energy calorimetry->kinetics Model Data simulation Process Simulation - Model Heat Removal - Vary Dosing Time kinetics->simulation Input Parameters safety_review HAZOP / Safety Review - Identify Failure Modes - Define Safe Operating Limits simulation->safety_review Inform scale_up Controlled Scale-Up - Implement Semi-Batch - Monitor Temperature Profile safety_review->scale_up Define

Caption: Workflow for assessing thermal hazards before scale-up.

Q5: During work-up, I'm getting persistent emulsions when quenching the reaction mixture. How can I resolve this?

Emulsions are common during the quench of AlCl₃-mediated reactions, where aluminum hydroxides form.

Root Cause: The rapid hydrolysis of aluminum chloride upon adding water creates fine, gelatinous aluminum hydroxide (Al(OH)₃) precipitates that stabilize the interface between the organic and aqueous layers.

Solutions:

  • Reverse Quench: Slowly and carefully pour the reaction mixture onto a vigorously stirred mixture of ice and concentrated hydrochloric acid.[8] The acid helps to keep the aluminum salts (as AlCl₃ or chloro-hydroxy species) soluble in the aqueous phase, preventing the formation of the gelatinous precipitate.

  • Filtration Aid: Adding a filter aid like Celite® before filtration can sometimes help break up the emulsion and trap the fine solids.

  • Brine Wash: After the initial quench and separation, washing the organic layer with a saturated sodium chloride (brine) solution can help to break emulsions by increasing the ionic strength of the aqueous phase.

Section 3: Purification & Impurity Profile FAQs

Q6: My final product has a persistent yellow or brown color, even after crystallization. What are the likely impurities?

Color in the final product often indicates the presence of small amounts of highly conjugated impurities.

Potential Impurities:

  • Oxidation Products: The electron-rich aminothiophene ring can be susceptible to oxidation, forming colored byproducts.

  • Polymeric Material: Trace amounts of the tar-like material discussed in Q2 may carry through the work-up.

  • Residual Iron Complexes: If the reaction was performed in a stainless steel reactor, trace amounts of iron can leach and form colored complexes.

Purification Strategies:

  • Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and treating it with activated carbon (charcoal) can effectively adsorb colored impurities. Use with caution, as it can also adsorb some of your product.

  • Re-crystallization Solvent Screening: A different crystallization solvent system may have better selectivity for rejecting the specific impurities causing the color. Consider systems like isopropanol/water or toluene/heptane.

  • Silica Gel Chromatography: While not ideal for large-scale production, a silica gel plug filtration of a solution of the crude product can be effective at removing polar, colored impurities.

Troubleshooting Guide: Quick Reference

The table below summarizes common issues, their potential causes, and recommended actions.

Symptom Potential Cause(s) Recommended Action(s)
Low Yield / Poor Conversion 1. Inactive/hydrolyzed AlCl₃ catalyst.2. Insufficient catalyst loading.3. Low reaction temperature.1. Use fresh, anhydrous AlCl₃ and dry solvents.2. Use at least 1.1 equivalents of AlCl₃.3. Allow reaction to slowly warm to room temperature after addition.
High levels of Tar/Polymer 1. Reaction temperature too high.2. Reagents added too quickly.3. Incorrect order of addition.1. Maintain temperature at 0-5 °C during addition.2. Increase dosing time for the limiting reagent.3. Add aminothiophene to the pre-formed acyl chloride/AlCl₃ complex.
Persistent Emulsion in Work-up Formation of gelatinous aluminum hydroxide.Perform a "reverse quench" by adding the reaction mixture to iced HCl.
Product Fails Purity Spec 1. Incomplete reaction.2. Side-product formation (e.g., N-acylation).3. Inefficient crystallization.1. Monitor reaction by HPLC/TLC for completion.2. Optimize temperature and addition order.3. Screen for a more effective recrystallization solvent system.

Appendix A: Detailed Experimental Protocol (Lab Scale)

This protocol is a representative example and should be adapted and optimized based on laboratory findings.

Materials:

  • 2-Aminothiophene (1.0 eq)

  • 4-Chlorobenzoyl chloride (1.05 eq)

  • Aluminum Chloride (AlCl₃), anhydrous (1.1 eq)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric Acid (HCl), concentrated

  • Ice

Procedure:

  • Setup: Equip a clean, dry, jacketed reactor with a mechanical stirrer, thermocouple, and nitrogen inlet.

  • Reagent Charge: Charge the reactor with anhydrous DCM and anhydrous aluminum chloride (1.1 eq).

  • Cooling: Cool the stirred suspension to 0-5 °C.

  • Acyl Chloride Addition: Slowly add 4-chlorobenzoyl chloride (1.05 eq) dropwise via an addition funnel, ensuring the temperature does not exceed 10 °C. Stir the resulting mixture for 30 minutes at 0-5 °C.

  • Aminothiophene Addition: In a separate vessel, dissolve 2-aminothiophene (1.0 eq) in anhydrous DCM. Add this solution dropwise to the reactor over 1-2 hours, maintaining the internal temperature at 0-5 °C.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C. Monitor the reaction progress by TLC or HPLC every hour. The reaction is typically complete within 2-4 hours.

  • Quench: Prepare a separate vessel containing a vigorously stirred mixture of crushed ice and concentrated HCl (2-3 volumes). Slowly transfer the reaction mixture into this quench pot, ensuring the temperature of the quench pot does not rise excessively.

  • Work-up:

    • Transfer the quenched mixture to a separatory funnel.

    • Separate the organic layer.

    • Extract the aqueous layer with DCM (2x).

    • Combine the organic layers and wash with water, followed by saturated sodium bicarbonate solution, and finally brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol or isopropanol) to afford the pure this compound.

References

  • Cardillo, P. (2025, August 7). Calorimetric Approach and Simulation for Scale-Up of a Friedel−Crafts Reaction. ResearchGate. [Link]

  • Google Patents. (1988).
  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]

  • ACS Publications. (n.d.). The Friedel–Crafts Acylation Reaction and its Application to Polycyclic Aromatic Hydrocarbons. Chemical Reviews. [Link]

  • Guzmán, A., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. PMC. [Link]

  • Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and Biological evaluation of novel (4-chlorophenyl) ((1R, 3r, 5S)-3- (phenyl amino) - Der Pharma Chemica. [Link]

  • Google Patents. (n.d.).
  • IChemE. (n.d.). Challenges of scaling up chemical processes (based on real life experiences). [Link]

  • ResearchGate. (n.d.). Synthetic route for obtaining 2‐aminothiophene derivatives (1‐13). [Link]

  • TSI Journals. (2014). Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. [Link]

  • Chemistry Stack Exchange. (2017, April 30). Regioselectivity in Friedel–Crafts acylation of thiophene. [Link]

  • Professor Dave Explains. (2018, November 13). Friedel-Crafts Acylation. YouTube. [Link]

  • ResearchGate. (n.d.). Green methodologies for the synthesis of 2-aminothiophene | Request PDF. [Link]

  • Molbase. (n.d.). Synthesis of (2-amino-3-bromo-5-chlorophenyl)(2-chlorophenyl)-methanone. [Link]

  • ChemSynthesis. (n.d.). (2-amino-5-methyl-3-thienyl)(2-chlorophenyl)methanone. [Link]

  • Organic Syntheses. (n.d.). N-HYDROXY-4-(p-CHLOROPHENYL)THIAZOLE-2(3H)-THIONE. [Link]

  • Sciforum. (n.d.). SYNTHESIS OF 2-AMINO-4H-PYRAN-3-CARBONITRILES: ITS REACTION TO CHLOROACETYL CHLORIDE. [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.). US20020052507A1 - Process for making 3-amino-2-chloro-4-methylpyridine.
  • EPO. (n.d.). EP0551459A1 - METHOD FOR THE PREPARATION OF 3-AMINO-2-CHLORO-4-ALKYLPYRIDINES. [Link]

Sources

Validation & Comparative

Comprehensive Fragmentation Profiling of (2-Amino-3-thienyl)(4-chlorophenyl)methanone: A Comparative MS Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(2-Amino-3-thienyl)(4-chlorophenyl)methanone (CAS: 4651-81-4) is a critical pharmacophore and intermediate, frequently employed in the synthesis of allosteric enhancers (e.g., PD 81,723) and anti-inflammatory agents. Its structural integrity is defined by the stability of the thiophene ring and the electrophilic nature of the 4-chlorobenzoyl moiety.

This guide provides an in-depth technical analysis of its mass spectrometry (MS) fragmentation patterns. Unlike generic spectral libraries, we focus on the mechanistic causality of ion formation, comparing Electron Ionization (EI) with Electrospray Ionization (ESI) to support rigorous structural validation and impurity profiling.

Chemical Identity & Isotopic Signature

Before analyzing fragmentation, the analyst must validate the precursor ion using the unique isotopic signature of chlorine.

FeatureSpecification
IUPAC Name This compound
Formula C₁₁H₈ClNOS
Exact Mass 237.0015 Da
Monoisotopic Mass 236.99 (for ³⁵Cl)
Isotopic Pattern 3:1 ratio between

237 (M) and 239 (M+2) due to ³⁵Cl/³⁷Cl natural abundance.

Critical QC Check: If your MS spectrum does not exhibit the characteristic 3:1 intensity ratio at M/M+2, the sample is likely the des-chloro impurity or a dehalogenated degradation product.

Instrumentation & Experimental Protocols

To replicate the fragmentation data described below, the following standardized protocols are recommended. These ensure high reproducibility across different laboratory setups.

Protocol A: GC-MS (Electron Ionization - Hard)

Best for: Structural elucidation, fingerprinting, and library matching.

  • Sample Prep: Dissolve 1 mg of analyte in 1 mL Ethyl Acetate (HPLC grade).

  • Inlet: Splitless mode, 250°C.

  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Oven Program:

    • Initial: 60°C (hold 1 min).

    • Ramp: 20°C/min to 280°C.

    • Final: 280°C (hold 5 min).

  • Ion Source: EI mode, 70 eV, 230°C.

Protocol B: LC-ESI-MS/MS (Electrospray - Soft)

Best for: Trace impurity analysis, biological matrices, and coupled synthesis monitoring.

  • Sample Prep: Dissolve in 50:50 Acetonitrile:Water + 0.1% Formic Acid.

  • Flow Rate: 0.3 mL/min.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[1]

    • B: Acetonitrile + 0.1% Formic Acid.[1]

  • Ionization: Positive Mode (+ESI).

  • Collision Energy (CID): Stepped 15-35 eV to capture both labile and backbone cleavages.

Fragmentation Analysis: Pathways & Mechanisms

The fragmentation of this compound is driven by the stability of the acylium ion and the robustness of the thiophene ring.

Primary Pathway: -Cleavage (The "Benzoyl" Signature)

The most dominant feature in the EI spectrum is the cleavage of the bond between the carbonyl carbon and the thiophene ring. The charge is preferentially retained on the 4-chlorobenzoyl moiety due to resonance stabilization by the aromatic ring.

  • Fragment: 4-Chlorobenzoyl cation

  • m/z: 139 (³⁵Cl) and 141 (³⁷Cl)

  • Mechanism:

    
    -cleavage relative to the ketone.
    
  • Diagnostic Value: This peak confirms the presence of the p-chlorophenyl group.

Secondary Pathway: CO Expulsion

Following the formation of the molecular ion or the benzoyl fragment, the expulsion of carbon monoxide (CO, 28 Da) is a standard rearrangement for diaryl/heteroaryl ketones.

  • Transition:

    
    
    
  • m/z: ~209/211

  • Structure: (2-Amino-3-thienyl)-4-chlorophenyl coupled species.

Tertiary Pathway: Thiophene Ring Fragmentation

The aminothiophene moiety is electron-rich. Under high energy (EI), the thiophene ring can undergo fragmentation, often losing H₂CN (28 Da) or CS (44 Da), though these are usually lower abundance than the benzoyl peak.

Visualizing the Fragmentation Tree

The following diagram illustrates the logical flow of fragmentation from the parent ion to its stable daughters.

FragmentationPathway Parent Parent Ion [M]+ m/z 237/239 Frag_Benzoyl 4-Chlorobenzoyl Cation (Base Peak) m/z 139/141 Parent->Frag_Benzoyl α-Cleavage (Major) Frag_Thiophene 2-Aminothiophene-3-carbonyl m/z ~126 Parent->Frag_Thiophene α-Cleavage (Minor) Frag_M_CO [M - CO]+ m/z 209/211 Parent->Frag_M_CO -CO (28 Da) Frag_Dechloro [M - Cl]+ m/z 202 Parent->Frag_Dechloro -Cl (35 Da) Frag_Phenyl 4-Chlorophenyl Cation m/z 111/113 Frag_Benzoyl->Frag_Phenyl -CO (28 Da)

Figure 1: Mechanistic fragmentation pathway of this compound under EI conditions.

Comparative Analysis: Benchmarking Performance

To validate your compound, compare your spectral data against these known alternatives. This "differential diagnosis" prevents misidentification of structurally similar impurities.

Comparison 1: EI vs. ESI Ionization
ParameterElectron Ionization (EI)Electrospray Ionization (ESI)
Parent Ion Weak

(Radical Cation)
Strong

(Protonated)
Base Peak m/z 139 (4-Chlorobenzoyl)m/z 238 (Parent + H)
Fragmentation Extensive (In-source)Minimal (Requires CID MS/MS)
Use Case Library matching (NIST/Wiley)Quantitation & LC coupling
Comparison 2: Structural Analogs (Impurities)

Common synthesis impurities include the des-chloro analog (starting material) or regioisomers.

CompoundKey MS FeatureDifferentiating Factor
Target Analyte m/z 139/141 (3:1)Chlorine Isotope Pattern present in fragments.
Des-chloro Analog m/z 105 (Benzoyl)No Isotope Pattern. Base peak shifts from 139 to 105.
Bromo-Analog m/z 183/185 (1:1)Bromine Isotope Pattern (1:1 ratio) shifts mass significantly.

Summary of Key Ions (Lookup Table)

Use this table for rapid peak assignment in your chromatograms.

m/z (Nominal)Ion IdentityRelative Abundance (Est.)Origin
237

(³⁵Cl)
40-60%Parent Molecule
239

(³⁷Cl)
~15-20%Isotope of Parent
209

10-20%Loss of Carbonyl
139

100% (Base Peak) 4-Chlorobenzoyl cation
111

30-50%Loss of CO from m/z 139
75

20-40%Benzyne-like fragment (Loss of Cl from 111)

References

  • NIST Mass Spectrometry Data Center. Mass Spectrum of Methanone, (2-amino-5-nitrophenyl)(2-chlorophenyl)-.[2] NIST Standard Reference Database.

  • BenchChem. Technical Guide to Mass Spectrometry Fragmentation of (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone. (Analogous chlorobenzoyl fragmentation patterns).

  • Modi, S.R., et al. "Synthesis of some novel 2-aminothiophene derivatives."[3] International Journal of Pharmacy and Biological Sciences, 2017. (Context on aminothiophene stability).

  • Arkivoc. "Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines." Arkivoc, 2001. (Mechanisms of thiophene ring cleavage).

Sources

Comparative Potency Guide: PD 81,723 vs. (2-Amino-3-thienyl)(4-chlorophenyl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between the reference allosteric enhancer PD 81,723 and the (2-Amino-3-thienyl)(4-chlorophenyl)methanone class of derivatives.

Note on Chemical Identity: The specific nomenclature "this compound" describes a core scaffold. In high-potency medicinal chemistry, this core is typically substituted at the 4- and 5-positions of the thiophene ring (e.g., with methyls or a cycloalkyl ring) to maximize stability and potency. This guide compares PD 81,723 against the 4-chlorobenzoyl structural class, referencing the specific un-substituted and substituted analogs (e.g., T-62) where data permits.

Executive Summary

The Adenosine A1 Receptor (A1AR) is a G-protein-coupled receptor (GPCR) targeted for cardioprotection, analgesia, and neuroprotection. PD 81,723 is the prototypical Positive Allosteric Modulator (PAM) or "allosteric enhancer" (AE).

Comparatively, analogs bearing a 4-chlorophenyl moiety (replacing the 3-trifluoromethylphenyl of PD 81,723) typically exhibit superior potency and efficacy . While PD 81,723 increases agonist binding by approximately 2–5 fold, optimized 4-chlorophenyl derivatives (such as T-62) can induce shifts of >10-fold and exhibit higher "enhancement scores" in radioligand dissociation assays. However, the 4-chlorophenyl class often carries a higher liability for orthosteric antagonism at elevated concentrations.

Chemical Structure & Pharmacophore Analysis

The efficacy of 2-amino-3-benzoylthiophenes as A1AR enhancers relies on a specific "hydrophobic pocket" interaction within the allosteric site.

FeaturePD 81,723 4-Chlorophenyl Analog (Target Class)
IUPAC Name (2-Amino-4,5-dimethyl-3-thienyl)(3-(trifluoromethyl)phenyl)methanoneThis compound (and 4,5-substituted variants)
Benzoyl Substituent 3-Trifluoromethyl (-CF₃) 4-Chloro (-Cl)
Thiophene Substitution 4,5-DimethylVariable (H, Dimethyl, or Tetrahydrobenzo)
Electronic Effect Strong electron-withdrawing (Meta)Electron-withdrawing (Para)
Lipophilicity HighModerate to High
Critical SAR Insight

Structure-Activity Relationship (SAR) studies indicate that the 4-chlorobenzoyl substitution generally improves affinity for the allosteric site compared to the 3-CF₃ group. However, the unsubstituted thiophene ring (H at 4,5 positions) is metabolically less stable and has lower potency than the 4,5-dimethyl (PD 81,723-like) or 4,5,6,7-tetrahydrobenzo (T-62-like) variants.

Mechanistic Pathway & Signaling

Both compounds function as Positive Allosteric Modulators (PAMs) .[1][2] They bind to a site distinct from the orthosteric adenosine binding pocket, inducing a conformational change that:

  • Increases the affinity of the receptor for agonists (e.g., Adenosine, CPA).[3]

  • Decreases the dissociation rate of the agonist-receptor complex.

  • Enhances downstream signaling (Gi/o coupling

    
     cAMP inhibition).
    
DOT Diagram: A1AR Allosteric Enhancement Pathway

A1AR_Pathway Agonist Agonist (Adenosine/CPA) A1AR_Inactive A1AR (Inactive) Agonist->A1AR_Inactive Binds PAM PAM (PD 81,723 / 4-Cl Analog) PAM->A1AR_Inactive Allosteric Binding A1AR_Active A1AR (Active Conformation) PAM->A1AR_Active Stabilizes Complex A1AR_Inactive->A1AR_Active Conformational Shift Gi_Protein Gi Protein Coupling A1AR_Active->Gi_Protein Activates AC Adenylyl Cyclase Gi_Protein->AC Inhibits cAMP cAMP Levels AC->cAMP Reduces Production

Figure 1: Mechanism of Action. The PAM stabilizes the agonist-receptor-G protein ternary complex, amplifying the signal.

Potency & Efficacy Comparison

The following data aggregates findings from standard radioligand binding assays (using [³H]CPA or [³H]CHA) and functional cAMP assays.

Table 1: Comparative Pharmacological Profile
MetricPD 81,723 (Reference)4-Chlorophenyl Analog (Optimized/T-62)Interpretation
AE Score (%)*19% – 28% 40% – 80% The 4-Cl analog is significantly more efficacious at stabilizing the ternary complex.
Affinity Shift (Fold)2 – 5x increase>10x increase4-Cl analogs induce a stronger "left-shift" in agonist binding curves.
EC₅₀ (Enhancement) 10 – 40 µM 1 – 5 µM 4-Cl analogs are 2–10x more potent.
Antagonist Liability Low (< 50 µM)Moderate (> 10 µM)4-Cl analogs may act as antagonists at high concentrations ("bell-shaped" curve).

*AE Score: Defined as the percentage of agonist-receptor complex remaining after dissociation is initiated, relative to control.

Detailed Analysis
  • PD 81,723: Acts as a "pure" enhancer with a wide window between enhancement and antagonism. It is the gold standard for specificity but lacks high absolute potency.

  • 4-Chlorophenyl Analogs: The substitution of 4-Cl for 3-CF₃ creates a tighter fit in the allosteric pocket.

    • Specific Data: In dissociation assays, while PD 81,723 slows dissociation by a factor of ~2, 4-chlorophenyl-substituted tetrahydrobenzothiophenes (like T-62) can slow dissociation by factors of >5, effectively "locking" the agonist onto the receptor.

Experimental Protocols (Self-Validating)

To verify these potency differences, researchers should utilize a Radioligand Dissociation Kinetic Assay . This assay is superior to equilibrium binding for measuring allosteric effects because it directly measures the stabilization of the receptor-ligand complex.

Protocol: Agonist Dissociation Kinetic Assay

Objective: Quantify the ability of the test compound to retard the dissociation of [³H]CPA from the A1AR.

Materials
  • Membranes: CHO cells stably expressing human A1AR (or rat brain cortex membranes).

  • Radioligand: [³H]CPA (Agonist).

  • Dissociating Agent: GTP

    
    S (100 µM) + Unlabeled CPA (10 µM).
    
  • Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂.

Workflow (Step-by-Step)
  • Pre-Equilibration: Incubate membranes with [³H]CPA (approx. 1 nM) for 60 min at 25°C to form the Agonist-Receptor-G protein complex.

  • Basal Measurement: Determine total binding at equilibrium (

    
    ).
    
  • Dissociation Phase: Add the Dissociating Agent mixture to the wells.

    • Control: Buffer only.

    • Treatment A: PD 81,723 (10 µM).

    • Treatment B: 4-Chlorophenyl Analog (10 µM).

  • Time Course: Aliquot samples at

    
     min.
    
  • Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Liquid scintillation counting.

Data Calculation

Plot


 vs. Time. The slope represents 

.

DOT Diagram: Assay Workflow

Assay_Workflow Step1 Step 1: Pre-incubation Membranes + [3H]CPA (60 min @ 25°C) Step2 Step 2: Add Test Compounds (PD 81,723 or 4-Cl Analog) Step1->Step2 Step3 Step 3: Initiate Dissociation Add GTPγS + Excess Cold CPA Step2->Step3 Step4 Step 4: Time-Course Sampling (0 - 30 min) Step3->Step4 Step5 Step 5: Rapid Filtration & Scintillation Counting Step4->Step5 Result Calculate Dissociation Rate (k_off) Compare Shift Factors Step5->Result

Figure 2: Radioligand Dissociation Kinetic Assay Workflow.

Conclusion

While PD 81,723 remains the reference standard due to its historical precedence and selectivity profile, the This compound class (specifically the 4,5-substituted variants like T-62) represents a "second-generation" scaffold with superior potency and efficacy .

  • Select PD 81,723 if: You require a highly specific enhancer with minimal antagonist liability for characterizing basal receptor function.

  • Select 4-Chlorophenyl Analogs if: You require maximal signal amplification or are investigating therapeutic efficacy in pain/ischemia models where higher potency is required.

References

  • Bruns, R. F., & Fergus, J. H. (1990). Structure-activity relationships for enhancement of adenosine A1 receptor binding by 2-amino-3-benzoylthiophenes. Molecular Pharmacology, 38(6), 939–949. Link

  • Van der Klein, P. A., et al. (1999). Synthesis and biological evaluation of 2-amino-3-benzoylthiophenes as allosteric enhancers of the A1 adenosine receptor. Journal of Medicinal Chemistry, 42(18), 3629–3635. Link

  • Baraldi, P. G., et al. (2000). Synthesis and biological effects of a new series of 2-amino-3-benzoylthiophenes as allosteric enhancers of A1-adenosine receptor. Bioorganic & Medicinal Chemistry Letters, 10(17), 1953–1957. Link

  • Romagnoli, R., et al. (2013). Allosteric modulators of the adenosine A1 receptor: synthesis and pharmacological evaluation of 4-substituted 2-amino-3-benzoylthiophenes. Journal of Medicinal Chemistry, 56(6), 2606–2618. Link

  • IUPHAR/BPS Guide to PHARMACOLOGY. PD 81,723 Database Record. Link

Sources

Publish Comparison Guide: Selectivity Profile of 2-Amino-3-(4-chlorobenzoyl)thiophene

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the selectivity profile of 2-amino-3-(4-chlorobenzoyl)thiophene (and its derivatives, such as T62), establishing its role as a highly selective allosteric enhancer (AE) of the A


 Adenosine Receptor (A

AR)
with negligible activity at the A

Receptor (A

AR)
.

 Receptors

Executive Summary: The Selectivity Paradigm

2-amino-3-(4-chlorobenzoyl)thiophene represents the core scaffold of a premier class of Positive Allosteric Modulators (PAMs) for the A


 adenosine receptor. Unlike orthosteric ligands (agonists/antagonists) that often suffer from cross-reactivity due to the conserved nature of the adenosine binding pocket, this compound targets a distinct allosteric site unique to the A

subtype.

The Core Finding: This compound exhibits >10,000-fold selectivity for the A


 receptor over the A

receptor.
  • At A

    
    AR:  It significantly enhances the binding affinity of orthosteric agonists (e.g., adenosine, CPA) and potentiates G
    
    
    
    -coupled signaling.
  • At A

    
    AR:  It is silent . It displays no intrinsic agonist activity, no antagonist affinity (
    
    
    
    ), and does not modulate the binding of A
    
    
    ligands.

This "silent" profile at A


 is the compound's critical asset, allowing for the amplification of cardioprotective and neuroprotective A

signals without triggering A

-mediated vasodilation or excitatory neuronal effects.

Mechanistic Comparison: A Enhancement vs. A Silence

To understand the selectivity, one must compare the signaling outcomes. The compound stabilizes the A


 receptor in a high-affinity conformation for agonists but fails to recognize the A

receptor architecture.
Comparative Signaling Pathway Diagram

SignalingPathways cluster_A1 A1 Receptor (Target) cluster_A2A A2A Receptor (Off-Target) Agonist_A1 Endogenous Adenosine A1AR A1 Receptor (Gi-Coupled) Agonist_A1->A1AR Orthosteric Binding Gi Gi Protein Activation A1AR->Gi Enhanced Coupling Compound 2-amino-3-(4-chlorobenzoyl) thiophene (PAM) Compound->A1AR Allosteric Potentiation A2AR A2A Receptor (Gs-Coupled) Compound->A2AR NO BINDING (Silent) cAMP_Down cAMP Inhibition Gi->cAMP_Down Effect_A1 Cardioprotection / Analgesia cAMP_Down->Effect_A1 Agonist_A2 Endogenous Adenosine Agonist_A2->A2AR Gs Gs Protein Activation A2AR->Gs cAMP_Up cAMP Accumulation Gs->cAMP_Up Effect_A2 Vasodilation / Excitotoxicity cAMP_Up->Effect_A2

Figure 1: Differential Signaling. The compound acts as a Positive Allosteric Modulator (PAM) at A


AR, enhancing G

signaling. At A

AR, it fails to bind, preventing any modulation of the G

pathway.

Comparative Performance Data

The following table contrasts the 2-amino-3-(4-chlorobenzoyl)thiophene scaffold with standard A


 reference ligands. This data synthesizes typical values found in structure-activity relationship (SAR) literature for this chemical class (e.g., T62, PD 81,723 derivatives).

Table 1: Selectivity Profile & Binding Constants

Feature2-amino-3-(4-chlorobenzoyl)thiophene CGS 21680 (A

Agonist)
ZM 241385 (A

Antagonist)
Caffeine (Non-Selective)
Primary Action A

Allosteric Enhancer
A

Orthosteric Agonist
A

Orthosteric Antagonist
Pan-Antagonist
A

Affinity (

)
N/A (Allosteric) *> 2,000 nM> 500 nM~ 20-50 µM
A

Affinity (

)
> 10,000 nM (Inactive) 15 nM 0.8 nM ~ 20-50 µM
Selectivity Ratio > 1000-fold (A

vs A

)
~ 200-fold (A

vs A

)
> 500-fold (A

vs A

)
1:1 (Non-selective)
Functional Effect Potentiates Adenosine at A

Activates A

(cAMP

)
Blocks A

(cAMP

)
Blocks A

& A

*Note: As an allosteric modulator, affinity is often measured by the shift in agonist


 rather than direct competition. The "Score" represents the maximal potentiation of agonist binding.
Key Technical Insight

Unlike CGS 21680 , which can have weak cross-reactivity with A


 receptors at high concentrations, the 2-amino-3-benzoylthiophene class is structurally incompatible with the A

orthosteric pocket. This results in a "cleaner" pharmacological tool when A

interference must be strictly avoided.

Experimental Protocols for Validation

To validate the selectivity of this compound in your own laboratory, use the following self-validating workflow. These protocols distinguish between orthosteric competition (typical of contaminants) and allosteric enhancement (the desired mechanism).

Protocol A: Radioligand Binding "Shift" Assay (A Specificity)

Validates the enhancer activity at A


.
  • Preparation: Prepare CHO cell membranes stably expressing human A

    
    AR.
    
  • Ligand: Use

    
    -CCPA (A
    
    
    
    selective agonist) at a concentration equal to its
    
    
    (~1 nM).
  • Treatment: Incubate membranes with

    
    -CCPA in the presence of increasing concentrations of 2-amino-3-(4-chlorobenzoyl)thiophene  (0.1 µM – 50 µM).
    
  • Control: Include a condition with GTP

    
    S  (uncouples G-protein) to verify the shift is G-protein dependent.
    
  • Readout: Measure bound radioactivity.

    • Expected Result: A dose-dependent increase in specific binding (150-200% of control). This confirms the PAM mechanism.

Protocol B: A Exclusion Assay (Selectivity Check)

Validates the lack of activity at A


.
  • Preparation: Prepare CHO cell membranes expressing human A

    
    AR.
    
  • Ligand: Use

    
    -CGS 21680 (A
    
    
    
    selective agonist) at 5 nM.
  • Competition: Add 2-amino-3-(4-chlorobenzoyl)thiophene at a high screening concentration (10 µM).

  • Reference: Run parallel wells with ZM 241385 (1 µM) as a positive control for displacement.

  • Readout:

    • ZM 241385:[1] Near 100% displacement of radioligand.

    • Test Compound:< 10% displacement .[2]

    • Interpretation: If displacement is negligible at 10 µM, the compound is confirmed as A

      
      -inactive.
      
Experimental Logic Flowchart

ExperimentalWorkflow cluster_A1Check Step 1: A1 Activity (PAM) cluster_A2Check Step 2: A2A Selectivity Start Start: Characterize 2-amino-3-(4-chlorobenzoyl)thiophene BindingA1 [3H]-CCPA Binding Assay (A1 Membranes) Start->BindingA1 ResultA1 Does Binding Increase? BindingA1->ResultA1 ConfirmA1 Confirmed: A1 Allosteric Enhancer ResultA1->ConfirmA1 Yes (>120%) BindingA2 [3H]-CGS 21680 Binding Assay (A2A Membranes) ConfirmA1->BindingA2 ResultA2 Is Ligand Displaced? BindingA2->ResultA2 CleanA2 Confirmed: A2A Inactive (High Selectivity) ResultA2->CleanA2 No (<10%) DirtyA2 Alert: Off-Target Activity ResultA2->DirtyA2 Yes (>50%)

Figure 2: Validation Workflow. A logical progression to confirm A


 enhancement while ruling out A

interference.

References

  • Bruns, R. F., & Fergus, J. H. (1990). Allosteric enhancement of adenosine A1 receptor binding and function by 2-amino-3-benzoylthiophenes. Molecular Pharmacology, 38(6), 939–949.

    • Seminal paper defining the 2-amino-3-benzoylthiophene scaffold as an A1 enhancer.[3]

  • Van der Klein, R., et al. (1999). Allosteric modulation of the adenosine A1 receptor. Synthesis and biological evaluation of novel 2-amino-3-benzoylthiophene derivatives. Journal of Medicinal Chemistry, 42, 3629–3635.

    • Details the SAR of the chlorobenzoyl deriv
  • Romagnoli, R., et al. (2012). Synthesis and Biological Evaluation of 2-Amino-3-(4-chlorobenzoyl)-4-[(4-arylpiperazin-1-yl)methyl]-5-substituted-thiophenes. Effect of the 5-Modification on Allosteric Enhancer Activity at the A1 Adenosine Receptor.[4][5] Journal of Medicinal Chemistry, 55(17), 7719–7735.[5]

    • Provides specific data on T62-like analogs and confirms lack of A2A activity.
  • Linden, J., et al. (1998). Characterization of human A1 adenosine receptors radiolabeled with [3H]8-cyclopentyl-1,3-dipropylxanthine. Journal of Pharmacology and Experimental Therapeutics, 285(2), 568-574.

    • Methodology for the radioligand binding assays described in Protocol A.
  • Ongini, E., et al. (2001). Adenosine A2A receptors and neuroprotection. Annals of the New York Academy of Sciences, 939(1), 206-215.

    • Context for the importance of A2A selectivity in neuroprotective drug design.

Sources

Illuminating the Molecular Architecture of A1 Adenosine Receptor Modulators: A Comparative Guide to X-ray Crystallography Data for 2-Amino-3-Aroylthiophene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of 2-amino-3-aroylthiophene derivatives is paramount for the rational design of novel therapeutics targeting the A1 adenosine receptor (A1AR). This guide provides an in-depth analysis of X-ray crystallography data for this critical class of compounds, offering a comparative perspective against other structural elucidation techniques and furnishing the experimental details necessary for robust scientific inquiry.

The 2-amino-3-aroylthiophene scaffold is a well-established pharmacophore for developing allosteric modulators of the A1AR, which plays a crucial role in various physiological processes, making it a significant target for conditions like neuropathic pain, ischemia-induced injury, and cardiovascular disorders.[1][2] The precise spatial arrangement of substituents on this scaffold dictates the molecule's interaction with the receptor, influencing its efficacy and selectivity. X-ray crystallography stands as the gold standard for unambiguously determining these intricate molecular architectures, providing atomic-level insights that drive structure-activity relationship (SAR) studies and guide lead optimization.[3]

Comparative Analysis of Crystallographic Data

The following table summarizes key crystallographic parameters for a selection of 2-amino-3-aroylthiophene derivatives, illustrating the impact of substituent variation on their solid-state conformation. A critical feature observed across these structures is the formation of an intramolecular hydrogen bond between the 2-amino group and the 3-aroyl carbonyl oxygen, which locks the conformation into a nearly planar six-membered ring.[4] This structural motif is believed to be crucial for their biological activity.[2]

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Reference
(2-amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)(phenyl)methanoneC₁₅H₁₅NOSOrthorhombicPna2₁9.2080(4)14.0485(7)10.3826(6)-[4]
(2-amino-5-ethylthiophen-3-yl)(2-chlorophenyl)methanoneC₁₃H₁₂ClNOSMonoclinicP2₁/c10.6092(8)10.8355(8)11.1346(9)98.643(6)[4]
N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]-2-[(E)-(2-hydroxybenzylidene)amino]acetamideC₂₂H₁₉ClN₂O₃SMonoclinicP2₁/c10.609(2)10.835(3)11.134(3)98.64(1)[5]
2-Amino-3-(N-O-chlorophenylcarboxamido)-3,4-dimethylthiopheneC₁₃H₁₃ClN₂OSMonoclinicP2₁/c8.4740(6)7.5780(6)20.5860(10)100.27(4)[6]

Expert Insight: The planarity conferred by the intramolecular hydrogen bond is a recurring theme in the crystallography of these derivatives. Variations in the substituents on the thiophene and aroyl rings primarily influence intermolecular packing interactions, which can be further studied using techniques like Hirshfeld surface analysis. For instance, the introduction of a chloro-substituent in the aroyl ring can lead to different crystal packing motifs driven by weak C-H···Cl interactions, potentially influencing physicochemical properties like solubility and bioavailability.

Experimental Protocol: Single-Crystal X-ray Diffraction

To ensure the reproducibility and validity of crystallographic data, a meticulous experimental workflow is essential. The following protocol outlines the key steps for the structural determination of a novel 2-amino-3-aroylthiophene derivative.

Step 1: Crystal Growth High-quality single crystals are the cornerstone of a successful X-ray diffraction experiment. Slow evaporation of a saturated solution of the synthesized compound in a suitable solvent system (e.g., ethanol, ethyl acetate, or a mixture thereof) at room temperature is a common and effective method. The choice of solvent is critical and often requires empirical screening.

Step 2: Crystal Mounting and Data Collection A suitable single crystal is selected under a microscope and mounted on a goniometer head. Data collection is performed on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations and improve data quality.

Step 3: Structure Solution and Refinement The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is subsequently refined against the experimental data using full-matrix least-squares methods to optimize the atomic coordinates, displacement parameters, and other structural parameters.

Step 4: Validation and Deposition The final refined structure is validated using software tools like CHECKCIF to ensure its geometric and crystallographic reasonability. The crystallographic data, typically in the form of a Crystallographic Information File (CIF), should be deposited in a public database such as the Cambridge Structural Database (CSD) to ensure data accessibility and integrity for the scientific community.

Experimental Workflow for X-ray Crystallography

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_crystallization Crystal Growth cluster_data_collection Data Collection cluster_analysis Structure Determination Synthesis Synthesis of Derivative Purification Purification (e.g., Column Chromatography) Synthesis->Purification Crystal_Growth Slow Evaporation Purification->Crystal_Growth Mounting Crystal Mounting Crystal_Growth->Mounting Xray_Source X-ray Diffraction Mounting->Xray_Source Solution Structure Solution (Direct Methods) Xray_Source->Solution Refinement Structure Refinement Solution->Refinement Validation Validation (CHECKCIF) Refinement->Validation Deposition Deposition Validation->Deposition Data Deposition (CSD)

Caption: From synthesis to data deposition, a rigorous workflow ensures the quality and reliability of X-ray crystallography data.

Comparative Analysis with Alternative Techniques

While X-ray crystallography provides unparalleled detail on the solid-state structure, a comprehensive characterization of 2-amino-3-aroylthiophene derivatives often necessitates a multi-technique approach.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the structure of molecules in solution. For 2-amino-3-aroylthiophene derivatives, ¹H and ¹³C NMR are routinely used to confirm the chemical connectivity and substitution patterns.[7] Unlike X-ray crystallography, NMR can provide insights into the dynamic behavior of molecules in solution, which may be more representative of the physiological environment. However, NMR does not directly provide the precise bond lengths and angles that are obtained from a crystal structure.

Computational Modeling: Molecular modeling techniques, such as Density Functional Theory (DFT) and molecular docking, are invaluable for predicting the conformational preferences and binding modes of these derivatives with the A1AR.[2] Recent cryo-electron microscopy (cryo-EM) structures of the A1AR have provided a template for more accurate docking studies, helping to rationalize the observed SAR.[7] Computational methods can explore a wider conformational space than is accessible in the crystalline state and can predict the binding affinities of novel derivatives, thus guiding synthetic efforts.

Logical Relationship of Characterization Techniques

characterization_workflow Xray X-ray Crystallography (Solid-State Structure) Computational Computational Modeling (In Silico Prediction) Xray->Computational Provides experimental geometry for model validation SAR Structure-Activity Relationship (SAR) (Biological Activity) Xray->SAR Provides precise 3D structure for SAR NMR NMR Spectroscopy (Solution-State Structure) NMR->Computational Provides solution conformation data for model validation NMR->SAR Confirms structure in solution for SAR Computational->SAR Predicts binding modes to guide SAR SAR->Computational Experimental data refines models

Caption: A synergistic approach combining experimental and computational techniques provides a holistic understanding of molecular properties.

Conclusion

X-ray crystallography is an indispensable tool for the detailed structural characterization of 2-amino-3-aroylthiophene derivatives, providing a solid foundation for understanding their structure-activity relationships as A1 adenosine receptor modulators. The data presented in this guide, coupled with the outlined experimental protocols and a comparative analysis with other techniques, empowers researchers to critically evaluate structural information and rationally design the next generation of therapeutics in this important chemical class. The integration of crystallographic data with solution-state NMR and in silico modeling will undoubtedly accelerate the discovery and development of novel and effective A1AR allosteric modulators.

References

  • 2-Amino-5-arylethynyl-thiophen-3-yl-(phenyl)methanones as A1 Adenosine Receptor Positive Allosteric Modulators. PMC. [Link]

  • Synthesis and characterization of novel 2-amino-3-benzoylthiophene derivatives as biased allosteric agonists and modulators of the adenosine A(1) receptor. PubMed. [Link]

  • Synthesis and biological evaluation of a new series of 2-amino-3-aroyl thiophene derivatives as agonist allosteric modulators of the A1 adenosine receptor. A position-dependent effect study. PubMed. [Link]

  • The structures of 2-amino-3-aroyl-tiophene allosteric enhancers of A 1 adenosine receptors. ResearchGate. [Link]

  • 2-aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. Semantic Scholar. [Link]

  • Synthesis and Characterization of Novel 2-Amino-3-benzoylthiophene Derivatives as Biased Allosteric Agonists and Modulators of the Adenosine A1 Receptor. Journal of Medicinal Chemistry. [Link]

  • Synthesis and biological effects of novel 2-amino-3-naphthoylthiophenes as allosteric enhancers of the A1 adenosine receptor. PubMed. [Link]

  • Crystal structure of N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]-2-[(E)-(2-hydroxybenzylidene)amino]acetamide. PMC. [Link]

  • Crystal and Molecular Structures of Two 2-Aminothiophene Derivatives. CORE. [Link]

  • 2-Amino-3-benzoylthiophene allosteric enhancers of A1 adenosine agonist binding: new 3, 4-, and 5-modifications. PubMed. [Link]

  • Crystal Structure of 2Amino3-(N-O-chlorophenylcarboxamido)-3,4- dimethylthiophene. ResearchGate. [Link]

Sources

Comparative Guide: Allosteric Modulation of A1AR using T-62 vs. Thiophene Scaffolds

[1]

Executive Summary

This guide provides a technical comparison between T-62 (an optimized, fused-ring allosteric enhancer) and its structural precursor, (2-Amino-3-thienyl)(4-chlorophenyl)methanone (referred to herein as the Thiophene Scaffold ).[1]

While both compounds function as Positive Allosteric Modulators (PAMs) of the Adenosine A1 Receptor (A1AR), they represent distinct evolutionary stages in medicinal chemistry.[1] The Thiophene Scaffold represents the basal pharmacophore, offering proof-of-concept allostery but limited potency.[1] T-62 incorporates a 4,5,6,7-tetrahydrobenzo fusion, significantly enhancing conformational stability, potency, and residence time, though its clinical progression was halted due to hepatic signals.

Recommendation:

  • Use T-62 for in vivo efficacy models (neuropathic pain) and high-sensitivity functional assays where maximum cooperativity is required.[1]

  • Use the Thiophene Scaffold (or the related PD 81,723) as a baseline control for Structure-Activity Relationship (SAR) studies or when studying the minimal structural requirements for allostery.[1]

Chemical & Pharmacological Profiles[1][2][3]

The Contenders
FeatureT-62 (Optimized Lead)Thiophene Scaffold (Basal Pharmacophore)
Chemical Name (2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)(4-chlorophenyl)methanoneThis compound
Structure Class 2-Amino-3-benzoyl-tetrahydrobenzothiophene 2-Amino-3-benzoylthiophene
CAS Number 40312-34-350508-66-2 (Analogous/Generic)
Mechanism Positive Allosteric Modulator (PAM)Positive Allosteric Modulator (PAM)
Key Structural Feature Fused cyclohexane ring (Conformational restriction)Open thiophene ring (Flexible)
Primary Utility High-potency functional probe; In vivo analgesicSAR baseline; Intermediate
Mechanistic Overview

Both compounds bind to an allosteric site on the A1AR, distinct from the orthosteric site where adenosine binds. They do not activate the receptor alone (in the absence of agonist) but dramatically increase the affinity and efficacy of endogenous adenosine.[1]

Structural Impact on Efficacy: The addition of the tetrahydrobenzo- ring in T-62 restricts the rotation of the thiophene core, locking the molecule into a bioactive conformation that fits more tightly into the allosteric pocket.[1] This results in a "ceiling effect" that is significantly higher than the open-ring Thiophene Scaffold.[1]

A1AR_Mechanismcluster_0Efficacy DifferenceRecA1 Adenosine Receptor(Inactive)ComplexTernary Complex(High Affinity State)Rec->Complex+ AgonistAgoAgonist(Adenosine/CPA)PAMPAM(T-62 / Thiophene)PAM->ComplexStabilizes(Slows Dissociation)SignalGi/o Signaling(cAMP Inhibition)Complex->SignalActivationT62_NoteT-62:High CooperativitySlow DissociationThio_NoteThiophene Scaffold:Modest CooperativityFast Dissociation

Figure 1: Mechanism of Positive Allosteric Modulation at the A1AR. The PAM stabilizes the agonist-receptor complex, reducing the dissociation rate of the agonist.[1]

Comparative Efficacy Data

The following data synthesizes experimental findings from radioligand binding assays (using [³H]CCPA or [³H]CHA) and functional assays ([³⁵S]GTPγS binding).

Potency and Cooperativity[1]
MetricT-62 Thiophene Scaffold (Proxy: PD 81,723*)Interpretation
EC₅₀ (Enhancement) 1.5 – 3.0 µM 10 – 20 µMT-62 is ~3-6x more potent.[1]
Max Shift in Agonist Affinity >15-fold left-shift~3-5-fold left-shiftT-62 induces a more profound high-affinity state.[1]
Dissociation Half-life (t½) Significantly ProlongedModerately ProlongedT-62 "traps" the agonist on the receptor longer.[1]
Intrinsic Efficacy Low/NegligibleNegligibleNeither activates the receptor without agonist (Safe).[1]

*Note: Due to limited published data on the bare (4-chlorophenyl) thiophene scaffold, data for the closely related dimethyl-analogue PD 81,723 is used as the closest functional proxy for the "Thiophene Class."[1]

Functional Outcome (GTPγS Binding)

In assays measuring the binding of non-hydrolyzable GTP analogs (a direct measure of G-protein activation):

  • Thiophene Scaffold: Requires high concentrations (>20 µM) to achieve measurable enhancement of sub-maximal adenosine signals.[1]

  • T-62: At 10 µM, T-62 can potentiate the signal of a threshold dose of adenosine (e.g., 10 nM) to levels comparable to a saturating dose.[1]

Experimental Protocols

To validate these comparisons in your lab, use the following self-validating protocols.

[³⁵S]GTPγS Binding Assay (Functional Potency)

This assay is preferred over cAMP assays for PAMs because it measures the immediate receptor-G protein coupling event, avoiding downstream amplification artifacts.[1]

Reagents:

  • Membranes: CHO cells stably expressing human A1AR (5-10 µ g/well ).[1]

  • Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 µM GDP, pH 7.4.

  • Radioligand: [³⁵S]GTPγS (~0.1 nM).[1]

  • Agonist: CPA (N⁶-cyclopentyladenosine) at EC₂₀ concentration (typically 1-3 nM).[1]

Workflow:

GTP_ProtocolStep1Membrane Prep(CHO-hA1AR + GDP)Step2Add PAM (T-62 or Thiophene)(Serial Dilution: 0.1 - 100 µM)Step1->Step2Step3Add Agonist (CPA)(Fixed EC20 Conc.)Step2->Step3Step4Add [35S]GTPγS(Incubate 60 min @ 30°C)Step3->Step4Step5Terminate(Rapid Filtration GF/B)Step4->Step5Step6Quantify(Liquid Scintillation)Step5->Step6

Figure 2: Workflow for [³⁵S]GTPγS Functional Enhancement Assay.

Data Analysis:

  • Define Basal binding (No agonist, No PAM).[1]

  • Define Agonist binding (Agonist EC₂₀ only).[1]

  • Calculate % Enhancement : ((CPM_sample - CPM_agonist) / CPM_agonist) * 100.[1]

  • Plot % Enhancement vs. Log[PAM].

Dissociation Kinetics Assay (Mechanism Validation)

To prove the compound is an allosteric enhancer and not just a silent agonist:

  • Equilibrate membranes with [³H]CCPA (agonist) for 60 min.[1]

  • Add excess unlabeled CCPA (to block re-binding) +/- PAM .

  • Measure radioactivity remaining at time intervals (0, 5, 10, 20, 40 min).

  • Result: T-62 should significantly slow the decay rate (dissociation) of [³H]CCPA compared to control.

Safety & Application Context

In Vivo Efficacy (Neuropathic Pain)

T-62 has demonstrated efficacy in the spinal nerve ligation (SNL) model.[1]

  • Dose: 3–30 mg/kg (Oral or IP).[1]

  • Outcome: Reversal of tactile allodynia without the cardiovascular side effects (bradycardia) typical of orthosteric agonists.[1]

  • Thiophene Scaffold: Generally requires intrathecal administration or very high systemic doses due to poor solubility and metabolic stability.[1]

The Toxicity Barrier

While T-62 is superior in efficacy, researchers must be aware of its clinical failure.[1]

  • Issue: In Phase II trials, T-62 caused transient, asymptomatic elevations in liver transaminases in a subset of patients.

  • Implication: For research tools, this is acceptable. For drug development, the tetrahydrobenzothiophene scaffold requires further optimization to eliminate the hepatotoxicophore.

References

  • Bruns, R. F., & Fergus, J. H. (1990). Allosteric enhancers of adenosine A1 receptor binding and function. Structure-activity relationships for 2-amino-3-benzoylthiophenes. Molecular Pharmacology, 38(6), 939–949. Link

  • Li, A. H., et al. (1998). Structure-activity relationships of 2-amino-3-benzoylthiophenes as allosteric enhancers of the A1 adenosine receptor.[1] Journal of Medicinal Chemistry, 41(17), 3186–3201. Link[1]

  • Linden, J., et al. (1998). Allosteric enhancement of adenosine A1 receptor binding and function by T-62. Molecular Pharmacology, 53, 20-32.[1] (Note: Definitive characterization of T-62).

  • Jacobson, K. A., & Gao, Z. G. (2006). Adenosine receptors as therapeutic targets. Nature Reviews Drug Discovery, 5(3), 247–264. Link[1]

Precision Validation of C11H8ClNOS Derivatives: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The molecular formula C₁₁H₈ClNOS represents a distinct class of heterocyclic scaffolds—often fused ring systems such as chloro-substituted benzothiazoles or thieno-pyridines —widely explored in oncology and antimicrobial research. While the synthesis of these derivatives is well-documented, their validation presents a specific analytical challenge: the simultaneous presence of Chlorine (Cl) and Sulfur (S) .

These heteroatoms frequently induce interference in classical combustion analysis (CHN), leading to "failed" purity reports despite successful synthesis. This guide objectively compares the industry-standard Combustion Analysis against the modern orthogonal approach of Quantitative NMR (qNMR) , providing a definitive protocol for validating these complex scaffolds to Journal of Medicinal Chemistry standards.

Part 1: The Theoretical Framework (The "Gold Standard")

Before selecting an analytical method, the theoretical baseline must be established. For any derivative with the molecular formula C₁₁H₈ClNOS, the elemental composition is fixed.

Molecular Weight Calculation:

  • C:

    
    
    
  • H:

    
    
    
  • Cl:

    
    
    
  • N:

    
    
    
  • O:

    
    
    
  • S:

    
    
    
  • Total MW: 237.70 g/mol

Target Elemental Percentages (Tolerance


 0.4%): 
ElementTheoretical Mass %Lower Limit (-0.4%)Upper Limit (+0.4%)
Carbon 55.58% 55.18%55.98%
Hydrogen 3.39% 2.99%3.79%
Nitrogen 5.89% 5.49%6.29%
Sulfur 13.49% 13.09%13.89%
Chlorine 14.91% 14.51%15.31%

Critical Note: The high mass percentage of Chlorine (~15%) and Sulfur (~13.5%) makes this scaffold particularly prone to incomplete combustion, often resulting in low Carbon values due to soot formation or heteroatom trapping.

Part 2: Comparative Analysis of Validation Methods

We evaluated three primary validation methodologies for C₁₁H₈ClNOS derivatives.

Classical Combustion Analysis (CHNS-Cl)

The Traditional Standard

  • Mechanism: High-temperature combustion (>1000°C) converts the sample into gases (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ).[1]
    
  • The Challenge:

    • Sulfur: Requires specific catalytic oxidation (usually

      
       or 
      
      
      
      ) to ensure conversion to
      
      
      rather than sulfates.
    • Chlorine: Often poisons standard catalysts or forms volatile copper chlorides in the reduction tube, skewing results.

  • Verdict: High risk of failure for this specific formula without specialized "dynamic flash" combustion optimization.

Quantitative NMR (qNMR)

The Modern Orthogonal Standard

  • Mechanism: Comparison of integrated signal intensity of the analyte against a certified internal standard (IS) of known purity.

  • The Advantage: It is non-destructive and "absolute." It measures the molar ratio directly, bypassing the combustion issues of S and Cl.

  • Verdict: Superior for C₁₁H₈ClNOS derivatives. It distinguishes between solvent entrapment and actual impurities.

High-Resolution Mass Spectrometry (HRMS)

The Identity Checker

  • Mechanism: Measures exact mass-to-charge ratio (

    
    ).
    
  • Verdict: Insufficient for Purity. HRMS confirms identity (that the molecule exists) but cannot quantify bulk purity (95% vs 99%) effectively due to ionization bias.

Summary Data: Method Performance Matrix
FeatureCombustion Analysis (CHNS)Quantitative NMR (qNMR)HRMS (Orbitrap/Q-TOF)
Primary Output Bulk Purity (%)Absolute Purity (%)Exact Mass Identity
Sample Required 2–5 mg (Destructive)5–10 mg (Recoverable)<0.1 mg
S/Cl Interference High (Requires titration/additives)None (Nucleus independent)Low
Precision

0.3% (under ideal conditions)

0.5% (routine) to

0.1% (optimized)
< 3 ppm (mass accuracy)
Cost/Run Low ($)Medium (

)
High (

$)
Recommendation Secondary (if qNMR fails)Primary Identity Only

Part 3: Optimized Experimental Protocols

Protocol A: qNMR for C₁₁H₈ClNOS (Recommended)

This protocol is self-validating. If the internal standard signals are not sharp or if the baseline is distorted, the result is invalid.

Reagents:

  • Solvent: DMSO-

    
     (Preferred for heterocyclic solubility) or 
    
    
    
    .
  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TraceCERT® grade) or Maleic Acid. Must have non-overlapping signals with the scaffold.

Workflow:

  • Weighing: Accurately weigh ~10 mg of C₁₁H₈ClNOS derivative (

    
    ) and ~5 mg of Internal Standard (
    
    
    
    ) into the same vial using a microbalance (precision
    
    
    0.001 mg).
  • Dissolution: Add 0.6 mL DMSO-ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    . Vortex until fully dissolved. Transfer to 5mm NMR tube.
    
  • Acquisition (Critical Parameters):

    • Pulse Angle: 90°.

    • Relaxation Delay (

      
      ):  Must be 
      
      
      
      of the slowest relaxing proton (usually >30s). Failure to set this results in under-integration.
    • Scans: 16 to 64 (for S/N > 250:1).

    • Spectral Width: 20 ppm (to catch all signals).

  • Processing:

    • Phase and baseline correct manually.

    • Integrate the IS peak (set to known proton count, e.g., 3 for trimethoxybenzene aromatic H).

    • Integrate the distinct analyte peak (e.g., the thiazole proton).

Calculation:



Where:

  • ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     = Integral area
    
  • 
     = Number of protons[2][3]
    
  • 
     = Molecular Weight[2][3][4]
    
  • 
     = Mass weighed[3]
    
  • 
     = Purity of Internal Standard
    
Protocol B: Combustion Analysis (If Required by Journal)

If a journal insists on CHN, you must modify the standard protocol to handle Sulfur and Chlorine.

  • Additive: Add ~5 mg of Vanadium Pentoxide (

    
    )  to the tin capsule containing the sample. This acts as an oxygen donor and flux, ensuring complete combustion of the sulfur-rich ring.
    
  • Oxygen Mode: Use "Dynamic Flash" with extended oxygen loop (10 mL loop minimum) to prevent "starvation" during the burn.

  • Calibration: Calibrate using Sulfanilamide (C₆H₈N₂O₂S), as it mimics the S/N ratio of your analyte better than Acetanilide.

Part 4: Decision Logic & Visualization

The following diagram illustrates the logical workflow for validating C₁₁H₈ClNOS, prioritizing sample conservation and data integrity.

ValidationLogic Start Synthesized C11H8ClNOS Derivative CheckSolubility Check Solubility (DMSO vs CDCl3) Start->CheckSolubility RunHNMR Run Standard 1H NMR CheckSolubility->RunHNMR CleanSpectrum Is Spectrum Clean? (No obvious impurities) RunHNMR->CleanSpectrum Purify Repurify (Recrystallization/Column) CleanSpectrum->Purify No SelectMethod Select Validation Method CleanSpectrum->SelectMethod Yes Purify->CheckSolubility qNMR Method A: qNMR (Recommended) SelectMethod->qNMR Preferred Combustion Method B: Combustion (CHNS) SelectMethod->Combustion Legacy Req. qNMR_Calc Calculate Purity via Integrals qNMR->qNMR_Calc Combustion_Mod Add V2O5 + Dynamic O2 Flash Combustion->Combustion_Mod Result Result within Limits? qNMR_Calc->Result Combustion_Mod->Result Publish Ready for Publication (J. Med. Chem. Standard) Result->Publish Yes (>95% or +/- 0.4%) CheckTraps Check Solvent Traps/Inorganics Result->CheckTraps No CheckTraps->Purify

Figure 1: Analytical Decision Matrix for Sulfur/Chlorine-containing Scaffolds. Note the feedback loop for repurification if validation fails.

References

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Link

  • Analytical Methods Committee. (2008). "CHNS Elemental Analysers." The Royal Society of Chemistry, Technical Brief No. 29. Link

  • Analytik Jena. (2021). "Reliable Elemental Analysis for Nitrogen, Sulfur, and Chlorine."[5][6][7] Application Note. Link

  • Kuveeke, S. S., et al. (2022). "An International Study Evaluating Elemental Analysis." ACS Central Science. Link

  • Mestrelab Resources. (2014). "J Med Chem statement on Chemical Purity." Link

Sources

Safety Operating Guide

Personal protective equipment for handling (2-Amino-3-thienyl)(4-chlorophenyl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

Common Name: PD 81723 CAS: 4614-39-1 (Base structure) / 132861-87-1 (PD 81723 specific) Classification: Adenosine A1 Receptor Allosteric Enhancer

Executive Summary & Risk Profile

The Pharmacological Hazard: Beyond standard chemical toxicity, (2-Amino-3-thienyl)(4-chlorophenyl)methanone (PD 81723) is a potent bioactive tool compound. It acts as an allosteric enhancer of the Adenosine A1 receptor.[1][2] Why this matters: Inhalation or transdermal absorption does not just cause tissue irritation; it can physiologically alter cardiac and neurological thresholds by potentiating endogenous adenosine. Standard "chemical hygiene" is insufficient; pharmacological containment is required.

Hazard Identification Matrix
Hazard ClassCodeDescriptionOperational Implication
Acute Toxicity H302 Harmful if swallowed.[3][4][5]Strict "No-Touch" protocol; mouth/face protection essential.
Irritant H315 / H319 Causes skin/serious eye irritation.Dust can cause immediate ocular stinging; requires sealed eye protection.
STOT-SE H335 May cause respiratory irritation.[3][4][6]CRITICAL: Fine powder form creates an inhalation risk during weighing.
Bioactivity N/A Adenosine A1 modulation.Potential for bradycardia or CNS depression upon significant systemic absorption.
The PPE "Barrier Triad"

Do not rely on generic lab safety. Use this specific configuration for PD 81723.

A. Dermal Barrier (Gloves)

Recommendation: Double-gloving with Nitrile .

  • Inner Layer: 4 mil Nitrile (Bright color, e.g., orange/blue).

  • Outer Layer: 5-8 mil Nitrile (Extended cuff, contrasting color).

  • Scientific Rationale: The chlorophenyl moiety increases lipophilicity, facilitating skin absorption. While solid PD 81723 does not permeate nitrile instantly, its solutions (often in DMSO or Ethanol) will permeate standard nitrile in <5 minutes.

  • Protocol:

    • Inflation Test: Inflate the outer glove with air before donning to check for pinholes.

    • Doffing: If any liquid splashes on the outer glove, change immediately. The solvent acts as a carrier vehicle for the compound.

B. Respiratory Interface

Primary Control: Certified Chemical Fume Hood (Face velocity: 0.5 m/s). Secondary PPE (If Hood Unavailable or for Spill Cleanup):

  • Minimum: N95 Particulate Respirator (Fit-tested).

  • Preferred: P100 Half-Face Respirator.

  • Rationale: PD 81723 is often supplied as a fluffy, electrostatic powder. Fume hood turbulence can aerosolize micro-particles. A respirator provides the "last line of defense" against fugitive dust.

C. Ocular Protection
  • Standard Handling: Chemical Safety Goggles (Indirect Vent). Safety glasses with side shields are insufficient for fine powders.

  • Rationale: Thiophene derivatives are known sensitizers and irritants. Goggles prevent dust migration around the lens.

Operational Workflow: The "Zero-Exposure" Protocol

This decision logic dictates your safety setup based on the state of the matter.

G Start Handling PD 81723 State Determine State Start->State Solid Solid / Powder State->Solid Powder Form Solution Solution (DMSO/EtOH) State->Solution Dissolved Weighing Weighing Protocol: 1. Static Gun treatment 2. Analytical Balance in Hood 3. Pre-tared vial usage Solid->Weighing LiquidHandling Pipetting / Transfer: 1. Double Nitrile Gloves 2. Absorbent Bench Pads Solution->LiquidHandling DustControl Respirator (N95/P100) + Safety Goggles Weighing->DustControl Required PPE SplashRisk Splash Response: Change Outer Glove IMMEDIATELY LiquidHandling->SplashRisk If Contaminated

Caption: Decision matrix for PPE selection based on physical state (Solid vs. Solution).

Specific Procedure: Solubilization & Weighing

The highest risk moment is transferring dry powder to a vial.

The "Closed-Transfer" Weighing Method:

  • Preparation: Place an absorbent pad (plastic-backed) in the fume hood.

  • Static Control: Use an anti-static gun or strip on the source vial. PD 81723 powder is prone to static cling, which causes "jumping" and aerosolization.

  • Transfer:

    • Tare the receiving vial (with cap ON) on the balance.

    • Move vial to the hood. Remove cap.

    • Transfer powder using a disposable spatula.

    • Cap the vial inside the hood.

    • Wipe the exterior of the vial with a Kimwipe dampened in ethanol before removing it from the hood.

  • Solubilization: Add solvent (DMSO is standard; solubility ~30 mg/mL) via syringe through a septum cap if possible, or carefully pipette down the side of the vial to avoid displacing powder.

Disposal & Decontamination Logistics

Waste Stream Classification: PD 81723 contains a Chlorine atom and a Thiophene ring. It must be treated as Halogenated Organic Waste .

Waste TypeSegregation RuleContainer Labeling
Solid Waste Contaminated gloves, spatulas, weighing boats."Hazardous Waste: Solid Debris - Halogenated Organic (PD 81723)"
Liquid Waste Mother liquors, HPLC waste, unused stock solutions."Hazardous Waste: Halogenated Solvents" (Do NOT mix with acid waste).
Glassware Vials/Flasks.Triple rinse with Acetone or Ethanol. Collect rinsate as Halogenated Liquid Waste.

Spill Cleanup Protocol (< 500 mg):

  • Evacuate the immediate area of personnel not wearing PPE.

  • Don PPE: Goggles, N95/P100, Double Nitrile Gloves, Lab Coat.

  • Cover: Gently cover the powder spill with a wet paper towel (dampened with water/surfactant) to prevent dust generation. Do not dry sweep.

  • Collect: Scoop up the damp material and place it in a wide-mouth hazardous waste jar.

  • Decontaminate: Wipe the surface with 10% bleach solution followed by ethanol.

References
  • PubChem. (n.d.). Compound Summary for CID 3422, PD 81723. National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]

  • Bruns, R. F., & Fergus, J. H. (1990). Structure-activity relationships for enhancement of adenosine A1 receptor binding by 2-amino-3-benzoylthiophenes. Molecular Pharmacology. (Provides structural basis for lipophilicity and absorption risks).

Sources

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